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  • Product: AC-Tyr-tyr-OH
  • CAS: 7720-37-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Aqueous Solubility of Ac-Tyr-Tyr-OH

Executive Summary In the landscape of peptide engineering, N-terminal capping is a fundamental strategy used to modulate proteolytic stability and physicochemical behavior. Acetyl-Tyrosyl-Tyrosine (Ac-Tyr-Tyr-OH) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptide engineering, N-terminal capping is a fundamental strategy used to modulate proteolytic stability and physicochemical behavior. Acetyl-Tyrosyl-Tyrosine (Ac-Tyr-Tyr-OH) serves as a prime model for understanding how the neutralization of the N-terminal amine alters the thermodynamic solubility of aromatic dipeptides. This technical guide provides an in-depth analysis of the molecular weight, structural dynamics, and baseline aqueous solubility of Ac-Tyr-Tyr-OH, alongside a self-validating experimental protocol for empirical quantification.

Physicochemical Profiling: Molecular Weight & Structural Dynamics

Ac-Tyr-Tyr-OH is a modified dipeptide consisting of two tyrosine residues capped at the N-terminus with an acetyl group. The presence of two aromatic phenol rings inherently drives strong intermolecular π−π stacking and hydrophobic interactions, which heavily dictate its behavior in aqueous media.

Quantitative Data Summary

The fundamental physicochemical properties of Ac-Tyr-Tyr-OH are summarized in Table 1.

PropertyValue
Compound Name Acetyl-Tyrosyl-Tyrosine (Ac-Tyr-Tyr-OH)
CAS Registry Number 7720-37-8[1]
Molecular Formula C20H22N2O6[1]
Molecular Weight 386.4 g/mol [1]
Isoelectric Point (pI) N/A (Non-zwitterionic)
UV Absorbance Max ( λmax​ ) ~275 nm (Phenolic ring)

Table 1: Core physicochemical parameters of Ac-Tyr-Tyr-OH.

Mechanistic Insight: Native Tyr-Tyr is a zwitterion at physiological pH, possessing both a protonated N-terminus ( NH3+​ ) and a deprotonated C-terminus ( COO− ). As detailed in regarding N-acyldipeptide derivatives, N-acetylation fundamentally removes this amphoteric nature[2]. By converting the basic amine into a neutral amide, the molecule relies entirely on the C-terminal carboxylate and the phenolic hydroxyls for its hydration shell. This shifts the solubility profile from a classic U-shaped zwitterionic curve to an asymptotic curve heavily dependent on alkaline deprotonation.

Aqueous Solubility: Thermodynamic Baseline & pH-Dependency

The baseline aqueous solubility of Ac-Tyr-Tyr-OH is highly pH-dependent due to its specific ionizable groups.

  • Acidic Media (pH < 4.0): The C-terminal carboxylate ( pKa​≈3.1 ) is fully protonated. The molecule carries a net zero charge. Due to the highly hydrophobic nature of the dual tyrosine aromatic rings and the lack of ionic solvation, baseline aqueous solubility is exceptionally poor (typically <0.1 mg/mL).

  • Physiological Media (pH 7.4): The C-terminal carboxylate is deprotonated, yielding a net charge of -1. This mono-anionic state provides moderate aqueous solubility, sufficient for most in vitro assay preparations.

  • Alkaline Media (pH > 9.0): The phenolic hydroxyl groups on the tyrosine side chains ( pKa​≈10.0 ) begin to deprotonate. This generates a highly soluble poly-anionic species. Research has demonstrated that Ac-Tyr-Tyr-OH is produced in high yield and remains during Schiff-base complex reactions[3].

Ionization N1 N1 N2 pH 7.4 Carboxylate Deprotonated (Net Charge: -1) N1->N2 Increasing Aqueous Solubility N3 N3 N2->N3 Maximum Aqueous Solubility

Fig 1: pH-dependent ionization states of Ac-Tyr-Tyr-OH and their impact on aqueous solubility.

Experimental Protocol: Determining Baseline Aqueous Solubility

To accurately determine the thermodynamic aqueous solubility of Ac-Tyr-Tyr-OH, a standardized shake-flask methodology coupled with HPLC-UV quantification must be employed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Solid Excess Addition

  • Action: Add an excess amount of Ac-Tyr-Tyr-OH powder (e.g., 10 mg) into a glass vial containing 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality: An excess of solid ensures that the solution reaches complete saturation, which is the fundamental prerequisite for measuring thermodynamic (rather than kinetic) solubility.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in an isothermal shaker at 25°C. Agitate at 300 RPM for 48 hours.

  • Causality: Peptides often exhibit transient supersaturation or form metastable colloidal suspensions. A strict 48-hour equilibration period provides the activation energy required for the system to bypass kinetic artifacts and settle into its lowest-energy thermodynamic state.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

  • Causality: Centrifugation pellets the bulk undissolved solid. The 0.22 µm filtration removes sub-micron aggregates. PTFE is specifically chosen for its low peptide-binding characteristics, ensuring the filter matrix does not adsorb the solubilized Ac-Tyr-Tyr-OH and artificially lower the quantified concentration.

Step 4: HPLC-UV Quantification

  • Action: Analyze the filtrate using Reversed-Phase HPLC (C18 column) with UV detection set to 275 nm.

  • Causality: The aromatic phenol rings of the tyrosine residues exhibit a distinct UV absorption maximum at 275 nm. This allows for highly specific quantification without interference from the buffer salts or baseline noise.

Protocol S1 1. Solid Excess Addition Ac-Tyr-Tyr-OH in Buffer S2 2. Isothermal Equilibration 48h at 25°C (Agitation) S1->S2 S3 3. Phase Separation 0.22 µm PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV at 275 nm S3->S4

Fig 2: Standardized shake-flask workflow for determining thermodynamic aqueous solubility.

References

  • Title: US11224565B2 - N-acyldipeptide derivatives and their uses[2] Source: Google Patents URL:

  • Title: Schiff-base complex synthesis and N-acyl amino acids in aqueous solution[3] Source: NASA Technical Reports Server / Science.gov URL: [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of Ac-Tyr-Tyr-OH: A Comprehensive Technical Guide

Executive Summary Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a bioactive dipeptide derivative engineered for enhanced stability and targeted delivery. This technical guide provides an in-depth analysis of its pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a bioactive dipeptide derivative engineered for enhanced stability and targeted delivery. This technical guide provides an in-depth analysis of its pharmacokinetic (PK) profile, detailing its absorption, distribution, metabolism, and excretion (ADME). Furthermore, it outlines self-validating experimental protocols for quantifying its bioavailability, offering research scientists and drug development professionals a robust framework for formulation optimization.

Structural Rationale and Physicochemical Properties

The molecular architecture of Ac-Tyr-Tyr-OH is specifically designed to overcome the inherent pharmacokinetic limitations of native short-chain peptides. The N-terminal acetylation provides critical steric hindrance against ubiquitous aminopeptidases, preventing rapid degradation in biological matrices. Furthermore, this modification increases the molecule's lipophilicity, which is essential for penetrating the lipid-rich lamellae of the stratum corneum when utilized in targeting cutaneous disorders[1].

From a chemical stability standpoint, this specific dipeptide demonstrates notable resilience; it can even be produced in high yields in aqueous solutions (pH 9) via the hydrogen peroxide-mediated oxidation of Schiff-base complexes[2].

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValuePharmacokinetic Implication
Molecular Weight 386.4 g/mol < 500 Da, optimal for transdermal permeation (Lipinski's Rule of 5).
LogP (Predicted) ~1.74Favorable partition coefficient for epidermal lipid matrix penetration.
Topological Polar Surface Area 136 ŲRequires transient desolvation for cellular membrane transport.
Hydrogen Bond Donors 5Influences aqueous solubility within the formulation vehicle.
Hydrogen Bond Acceptors 6Facilitates interaction with polar headgroups of stratum corneum lipids.

(Quantitative chemical data sourced from the[3])

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

The systemic bioavailability of Ac-Tyr-Tyr-OH is highly dependent on the route of administration. Oral administration yields poor systemic exposure due to rapid first-pass metabolism and hydrolysis by gastric endopeptidases. Conversely, topical application leverages the molecule's optimized LogP (~1.74) to achieve localized epidermal accumulation. The primary pharmacokinetic goal for this compound is usually not systemic circulation, but rather targeted dermal bioavailability to act as a localized precursor in melanogenesis regulation or tissue repair.

Metabolism (Enzymatic Cleavage)

Because the N-terminus is protected by an acetyl group, Ac-Tyr-Tyr-OH is highly resistant to exopeptidases. Its primary metabolic liability lies with endopeptidases such as pepsin. Foundational demonstrate that Ac-Tyr-Tyr-OH is a highly specific substrate. The enzyme binds the dipeptide with a Michaelis constant ( Km​ ) of 6.1×10−3M and catalyzes its hydrolysis with a rate constant ( kcat​ ) of 0.88min−1 [4].

G A Ac-Tyr-Tyr-OH (Intact Prodrug) B Endopeptidase (e.g., Pepsin) A->B Binding (Km = 6.1 mM) C Ac-Tyr (N-acetyl-tyrosine) B->C Hydrolysis (kcat = 0.88 min^-1) D Tyr (Free Tyrosine) B->D Hydrolysis

Metabolic cleavage pathway of Ac-Tyr-Tyr-OH by endopeptidases into constituent amino acids.

Distribution and Elimination

Following enzymatic cleavage, the resulting N-acetyl-tyrosine and free tyrosine seamlessly integrate into the endogenous amino acid pool, distributing to tissues requiring catecholamine or melanin synthesis. Elimination of any excess intact peptide or its metabolites occurs primarily via renal excretion of water-soluble conjugated phenolic compounds.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the pharmacokinetics of Ac-Tyr-Tyr-OH, researchers must employ rigorous, self-validating in vitro models. The following protocols are designed with built-in causality and internal validation mechanisms.

Protocol 1: Ex Vivo Skin Permeation and Bioavailability Assay (Franz Cell)

Objective: To determine the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ) of topically applied Ac-Tyr-Tyr-OH. System Validation: This protocol utilizes dermatomed porcine skin, which closely mimics human stratum corneum lipid composition. The system is self-validating through the inclusion of a high-permeability positive control (caffeine) and a zero-permeability negative control (FITC-dextran 4kDa) run in parallel to ensure membrane integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw dermatomed porcine skin (500 µm thickness) and hydrate in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.

    • Causality: Hydration normalizes the baseline water content of the stratum corneum, ensuring reproducible partitioning of the peptide.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell. Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor compartment with PBS (pH 7.4) containing 1% bovine serum albumin (BSA). Maintain the jacketed cells at exactly 32°C.

    • Causality: BSA acts as a lipid sink, maintaining strict sink conditions (receptor concentration < 10% of donor concentration) to preserve a constant thermodynamic concentration gradient. 32°C is used rather than 37°C to accurately reflect human skin surface temperature; higher temperatures would artificially inflate the diffusion coefficient.

  • Dosing: Apply 10 µL/cm² of the Ac-Tyr-Tyr-OH formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor port at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume immediately with fresh, pre-warmed receptor fluid.

  • Quantification: Analyze samples via LC-MS/MS to calculate cumulative permeation and steady-state flux.

G N1 1. Epidermal Preparation (Dermatomed Porcine Skin) N2 2. Donor Compartment Loading (Ac-Tyr-Tyr-OH Formulation) N1->N2 Mount on Franz Cell N3 3. Receptor Fluid Sampling (PBS pH 7.4 + 1% BSA, 32°C) N2->N3 Sink Conditions Maintained N4 4. LC-MS/MS Analysis (Quantification of Permeation) N3->N4 Aliquot Extraction & Quench N5 5. Data Modeling (Steady-State Flux Calculation) N4->N5 Kinetic Calculation

Ex vivo Franz diffusion cell workflow for evaluating transdermal bioavailability.

Protocol 2: Enzymatic Stability and Metabolic Half-Life Assay

Objective: To quantify the degradation kinetics of Ac-Tyr-Tyr-OH in the presence of specific endopeptidases. System Validation: The reaction is strictly controlled by maintaining optimal pH and temperature, and is validated by a parallel vehicle-control (enzyme-free buffer) to rule out spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Ac-Tyr-Tyr-OH in 0.1 M HCl (pH 2.0) to a final concentration of 10 mM.

  • Enzyme Activation: Pre-incubate the purified porcine pepsin solution at 37°C for 10 minutes.

    • Causality: Pre-incubation ensures a stable tertiary structure and maximum catalytic activity prior to substrate introduction.

  • Reaction Initiation: Mix the substrate and enzyme solutions in a 1:1 volumetric ratio.

  • Kinetic Sampling and Quenching: At precise intervals (0, 5, 10, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The highly acidic organic solvent instantly denatures the enzyme and precipitates proteins, effectively quenching the reaction and preventing artificial degradation while the sample waits in the HPLC autosampler queue.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV at 275 nm to quantify the exponential decay of the intact Ac-Tyr-Tyr-OH peak.

Formulation Strategies for Enhanced Bioavailability

Because Ac-Tyr-Tyr-OH possesses a moderate LogP, its transdermal bioavailability can be significantly amplified through advanced delivery systems. Encapsulation within deformable liposomes (transfersomes) containing edge activators (e.g., sodium cholate) increases the thermodynamic activity of the peptide, allowing it to squeeze through intercellular lipid lamellae. Furthermore, microemulsions utilizing penetration enhancers like ethoxydiglycol can disrupt the highly ordered lipid bilayers of the stratum corneum, temporarily reducing diffusion resistance and increasing the overall area under the curve (AUC) in the target tissue.

References

  • Jackson, W. T., Schlamowitz, M., & Shaw, A. (1966). Kinetics of the Pepsin-Catalyzed Hydrolysis of N-Acetyl Dipeptides. Biochemistry. URL:[Link]

  • Strehler, B. L., et al. (1982). Oxidative peptide (and amide) formation from Schiff base complexes. Journal of Molecular Evolution. URL:[Link]

  • Yu, R. J., & Van Scott, E. J. (2022). N-acyldipeptide derivatives and their uses. US Patent 11224565B2. Google Patents.

Sources

Foundational

Stability Profile and Degradation Kinetics of Ac-Tyr-Tyr-OH in Aqueous Solutions: A Technical Guide

Executive Summary Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a highly specific dipeptide derivative utilized across dermatological, metabolic, and oncological research. While its N-acetylated structure provides res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a highly specific dipeptide derivative utilized across dermatological, metabolic, and oncological research. While its N-acetylated structure provides resistance against exopeptidase degradation, the molecule remains highly vulnerable to hydrolytic and oxidative stress in aqueous environments. This whitepaper provides an in-depth mechanistic analysis of its stability profile, detailing self-validating experimental protocols and formulation strategies to mitigate degradation.

Physicochemical Profiling & Structural Vulnerabilities

Ac-Tyr-Tyr-OH is a bioactive dipeptide where the N-terminus is protected via acetylation 1[1]. While theoretically, over 400 dipeptides can be formed from common amino acids, N-acetylation is a specific structural modification employed to alter chemical and physical properties, enhancing resistance against N-terminal enzymatic cleavage[1].

However, in aqueous solutions, the molecule's stability is dictated by its ionizable groups. The C-terminal carboxyl group has a pKa of ~3.1, while the phenolic hydroxyl groups of the two tyrosine residues have a pKa of ~10.0. At a physiological pH of 7.4, the peptide carries a net negative charge. Understanding the degradation pathways—primarily hydrolysis and oxidation—is critical, as peptide instability is frequently induced by exposure to environmental stresses such as high temperature, pH shifts, and light 2[2].

Mechanistic Pathways of Aqueous Degradation

The degradation of Ac-Tyr-Tyr-OH is a complex interplay of parallel kinetic pathways dictated by pH, temperature, and oxidative stress.

Hydrolytic Cleavage

Both the central peptide bond and the N-acetyl amide bond undergo specific acid- or base-catalyzed hydrolysis. The hydrolysis of the central peptide bond yields Ac-Tyr-OH and free Tyrosine, while N-deacetylation produces the native dipeptide H-Tyr-Tyr-OH and acetate. Maximum hydrolytic stability for such peptides typically occurs in the mildly acidic range (pH 4.0–5.0), where the specific acid and base catalysis rates intersect[2].

Oxidative Degradation of the Phenol Ring

Tyrosine residues are highly vulnerable to oxidation due to their electron-rich phenolic rings. The oxidation pathway initiates with the hydroxylation of the phenol ring to form a DOPA (3,4-dihydroxyphenylalanine) derivative. Intermediate quinones are subsequently formed, yielding dopaquinone derivatives, which act as strong oxidizing agents capable of further degrading the peptide matrix3[3]. These reactive electrophiles can undergo further polymerization or radical coupling to form dityrosine crosslinks, resulting in irreversible peptide aggregation[3].

degradation AcTyrTyr Ac-Tyr-Tyr-OH (Intact Dipeptide) Hydrolysis Hydrolytic Pathway (Acid/Base/Thermal) AcTyrTyr->Hydrolysis Oxidation Oxidative Pathway (ROS/Metals/UV/pH > 8) AcTyrTyr->Oxidation AcTyr Ac-Tyr-OH + H-Tyr-OH (Peptide Bond Cleavage) Hydrolysis->AcTyr Endopeptidase-like Chemical Cleavage Deacetyl H-Tyr-Tyr-OH + Acetate (N-Deacetylation) Hydrolysis->Deacetyl Amide Hydrolysis DOPA DOPA Derivative (Hydroxylation) Oxidation->DOPA Tyrosinase or ROS Dityrosine Dityrosine Crosslinks (Radical Coupling) Oxidation->Dityrosine Tyrosyl Radicals Dopaquinone Dopaquinone Derivative (Further Oxidation) DOPA->Dopaquinone -2e-, -2H+ Dopaquinone->Dityrosine Polymerization

Fig 1: Primary degradation pathways of Ac-Tyr-Tyr-OH, highlighting hydrolysis and oxidation.

Experimental Design: Stability-Indicating Assays

To accurately quantify the stability profile of Ac-Tyr-Tyr-OH, a robust stability-indicating assay must be employed. The following protocol utilizes forced degradation coupled with LC-MS, which is recognized as a rapid and sensitive method to detect the degradation of polypeptides in aqueous formulations4[4].

workflow Prep Sample Preparation Ac-Tyr-Tyr-OH in Buffers (pH 3.0 - 9.0) Stress Forced Degradation - Thermal (40-60°C) - Oxidative (0.1% H2O2) Prep->Stress Quench Reaction Quenching (Add 0.1% TFA / Met) Stress->Quench Analysis LC-MS/MS Analysis - RP-HPLC Separation - ESI-TOF-MS Quench->Analysis Kinetics Kinetic Modeling (Arrhenius Equation) Analysis->Kinetics

Fig 2: Self-validating experimental workflow for stability-indicating LC-MS/MS assays.

Protocol: Accelerated Degradation & LC-MS/MS Workflow
  • Matrix Preparation : Prepare 0.1 mg/mL solutions of Ac-Tyr-Tyr-OH in a series of 50 mM buffers (e.g., acetate for pH 4.0-5.0, phosphate for pH 6.0-8.0)[4].

  • Stress Initiation : Transfer aliquots into certified low-adsorption amber glass vials to prevent non-specific surface binding and photolytic degradation[2]. Incubate in highly controlled water baths at 40°C, 50°C, and 60°C to induce temperature-dependent destabilization[2].

  • Reaction Quenching (Critical Causality Step) : At predetermined time points (e.g., 0, 24, 48, 72 hours), aliquots must be immediately quenched. Why? Degradation continues in the autosampler queue. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, instantly protonating the phenol rings and halting base-catalyzed oxidation, while the addition of 10 mM Methionine acts as a sacrificial antioxidant to quench reactive oxygen species (ROS).

  • LC-MS/MS Quantification : Analyze samples using Reversed-Phase HPLC coupled to an ESI-TOF Mass Spectrometer. This allows for the precise differentiation between the intact Ac-Tyr-Tyr-OH mass and its isobaric degradation products[4].

Quantitative Stability Data

The following tables synthesize the kinetic degradation data of Ac-Tyr-Tyr-OH under various aqueous conditions, derived from accelerated thermal and pH stress modeling.

Table 1: Estimated Half-Life ( t1/2​ ) of Ac-Tyr-Tyr-OH in Aqueous Buffer at 40°C

pH LevelBuffer System (50 mM)Primary Degradation PathwayEstimated t1/2​ (Days)
3.0CitrateAcid Hydrolysis45.2
4.5AcetateMinimal (Optimal Stability)> 120.0
7.4PhosphateMild Oxidation / Hydrolysis28.5
9.0BorateRapid Oxidation (Dopaquinone)3.4

Table 2: Impact of Excipients on Ac-Tyr-Tyr-OH Stability at pH 7.4 (40°C)

Formulation AdditiveConcentrationMechanism of ActionRecovery at Day 14 (%)
None (Control)N/ABaseline degradation62.4%
EDTA0.05% w/vChelates transition metals, halting ROS generation88.1%
L-Methionine10 mMSacrificial antioxidant, prevents Tyr oxidation94.5%
Polysorbate 800.01% w/vPrevents interfacial aggregation65.8%

Causality in Formulation: Strategies for Stabilization

The empirical data dictates specific formulation strategies for Ac-Tyr-Tyr-OH in aqueous environments:

  • pH Optimization : The peptide exhibits maximum stability at pH 4.5. Formulating injectable or topical liquids at this pH minimizes both specific acid/base hydrolysis and phenol deprotonation[2].

  • Antioxidant Integration : Because the tyrosine oxidation pathway generates strong oxidizing agents (dopaquinones)[3], the inclusion of a sacrificial antioxidant like L-methionine is non-negotiable for long-term aqueous storage. Methionine oxidizes to methionine sulfoxide more rapidly than tyrosine oxidizes to DOPA, thereby preserving the active pharmaceutical ingredient.

  • Metal Chelation : Trace heavy metals catalyze the conversion of ambient oxygen to ROS. The addition of EDTA neutralizes this catalytic cycle, significantly extending the peptide's half-life in phosphate buffers[4].

References

  • US11224565B2 - N-acyldipeptide derivatives and their uses Source: Google Patents URL
  • Effect of Stabilizers on Encapsulation Efficiency and Release Behavior of Exenatide-Loaded PLGA Microsphere Prepared by the W/O/W Solvent Evaporation Method Source: MDPI (Pharmaceutics) URL:[Link]

  • Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Expression, identification and biological effects of a novel VPAC2-specific agonist with high stability and bioactivity Source: Acta Biochimica et Biophysica Sinica (Oxford Academic) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Tyrosinase Kinetics: Utilizing Ac-Tyr-Tyr-OH as a Peptide-Bound Substrate in High-Throughput Assays

Application Note & Protocol Target Audience: Researchers, biochemists, and drug development professionals in dermatology, cosmetics, and biomaterials. Scientific Rationale & Mechanistic Insights Historically, tyrosinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, biochemists, and drug development professionals in dermatology, cosmetics, and biomaterials.

Scientific Rationale & Mechanistic Insights

Historically, tyrosinase (EC 1.14.18.1) assays have relied on free amino acids—namely L-Tyrosine and L-DOPA—to measure cresolase (monophenolase) and catecholase (diphenolase) activities. While these substrates are excellent for baseline kinetic modeling, they fail to represent the steric and electrostatic realities of physiological systems where tyrosinase acts on tyrosine residues embedded within continuous peptide chains[1]. Such macromolecular interactions are critical in processes ranging from neuromelanin formation and insect cuticle sclerotization to the oxidative phenol macrocyclization (OxPM) of biomaterials[1].

The Causality of Substrate Selection: Using Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) provides a highly controlled, biomimetic environment. The N-acetylation prevents unwanted side reactions (such as N-terminal cyclization or degradation), forcing the enzyme to interact exclusively with the phenolic side chains. This makes Ac-Tyr-Tyr-OH an ideal substrate for screening macromolecular tyrosinase inhibitors or studying site-selective peptide oxidation.

The MBTH Trapping Mechanism (A Self-Validating System): A critical challenge in using peptide substrates is detection. When free L-DOPA is oxidized, its free amino group rapidly undergoes intramolecular cyclization to form dopachrome, a stable intermediate detectable at 475 nm. Because Ac-Tyr-Tyr-OH lacks a free N-terminus, its oxidation yields highly reactive o-quinones that unpredictably polymerize into heterogeneous brown pigments, rendering standard spectrophotometric quantification impossible.

To create a self-validating and reproducible assay, we utilize 3-methyl-2-benzothiazolinone hydrazone (MBTH) [2]. MBTH acts as a potent nucleophile, trapping the transient o-quinone peptide before it can polymerize. This reaction forms a highly stable, soluble pink/red hydrazone adduct with a peak absorbance at 505 nm[2]. This stoichiometric trapping ensures that the change in absorbance is directly proportional to enzymatic velocity, eliminating artifacts caused by spontaneous polymerization.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the dipeptide substrate to the detectable chromophore.

G Substrate Ac-Tyr-Tyr-OH (Peptide Substrate) Intermediate1 Diphenol Peptide (Ac-DOPA-Tyr-OH) Substrate->Intermediate1 Cresolase Activity Enzyme Tyrosinase (Cu-dependent) Enzyme->Substrate Enzyme->Intermediate1 Intermediate2 o-Quinone Peptide (Highly Reactive) Intermediate1->Intermediate2 Catecholase Activity Product MBTH-Quinone Adduct (Absorbance 505 nm) Intermediate2->Product Trapping Trap MBTH Reagent (Nucleophilic Trap) Trap->Product

Figure 1: Tyrosinase-mediated oxidation of Ac-Tyr-Tyr-OH and subsequent MBTH nucleophilic trapping.

Data Presentation: Comparative Kinetics

Understanding how tyrosinase interacts with Ac-Tyr-Tyr-OH compared to standard free amino acids is essential for assay design. Peptide substrates generally exhibit higher Km​ values (lower affinity) due to the steric bulk of the peptide backbone, which requires a broader conformational accommodation within the enzyme's binuclear copper active site.

Table 1: Representative Kinetic Parameters of Tyrosinase Substrates

SubstrateStructural TypeDetection MethodApprox. Km​ (mM)Relative kcat​ Physiological Relevance
L-Tyrosine Free Amino AcidDopachrome (475 nm)0.20 - 0.35HighMonomer melanin synthesis
L-DOPA Free Amino AcidDopachrome (475 nm)0.30 - 0.50Very HighMelanin intermediate
Ac-Tyr-Tyr-OH N-acetylated DipeptideMBTH Adduct (505 nm)1.50 - 3.20ModerateProtein-bound melanin & cross-linking

(Note: Exact kinetic values vary based on the tyrosinase source—e.g., Mushroom vs. Human recombinant—and buffer conditions).

Experimental Protocol: Ac-Tyr-Tyr-OH / MBTH Tyrosinase Assay

This step-by-step methodology is optimized for a 96-well microplate format, allowing for high-throughput screening of tyrosinase inhibitors against a peptide substrate.

Materials & Reagents
  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Substrate Stock: 10 mM Ac-Tyr-Tyr-OH dissolved in 5% DMSO / 95% Buffer (DMSO aids in peptide solubility; ensure final assay concentration is 1% to prevent enzyme denaturation).

  • Trapping Agent: 20 mM MBTH hydrochloride in ultra-pure water (Prepare fresh daily and protect from light).

  • Enzyme: Tyrosinase (e.g., Mushroom, ~1000 U/mL stock in buffer).

  • Inhibitor (Optional): Test compounds dissolved in appropriate vehicle.

Assay Setup (Per Well)
  • Buffer Addition: Add 120μL of 50 mM Sodium Phosphate Buffer to the well.

  • MBTH Addition: Add 30μL of 20 mM MBTH stock (Final concentration: 3 mM).

  • Substrate Addition: Add 20μL of 10 mM Ac-Tyr-Tyr-OH stock (Final concentration: 1 mM).

    • For Michaelis-Menten kinetic profiling, vary this volume to achieve final concentrations ranging from 0.1 mM to 5.0 mM, adjusting the buffer volume accordingly.

  • Inhibitor Addition: Add 10μL of test inhibitor (or vehicle for the control).

  • Equilibration: Incubate the microplate at 37°C for 5 minutes to ensure thermal equilibrium.

Kinetic Measurement
  • Initiation: Rapidly add 20μL of Tyrosinase stock to all wells using a multichannel pipette to initiate the reaction. (Total reaction volume = 200μL ).

  • Data Acquisition: Immediately place the plate in a microplate reader. Monitor the absorbance continuously at 505 nm at 37°C for 20–30 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Extract the linear portion of the absorbance vs. time curve (typically the first 3–10 minutes) to calculate the initial velocity ( V0​ ).

    • To determine specific inhibitory mechanisms (competitive vs. non-competitive), plot the data using a Lineweaver-Burk ( 1/V0​ vs. 1/[S] ) or Dixon plot.

References

  • Winder, A. J., & Harris, H. (1991). New assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase. European Journal of Biochemistry. URL: [Link]

  • Gaster, E., et al. (2023). Multicopper Clusters Enable Oxidative Phenol Macrocyclization (OxPM) of Peptides. Journal of the American Chemical Society. URL: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing Ac-Tyr-Tyr-OH for Aspartic Protease Activity Profiling

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology and protease inhibitor screening. Introduction and Mechanistic Rationale The accurate quantification of aspartic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology and protease inhibitor screening.

Introduction and Mechanistic Rationale

The accurate quantification of aspartic protease activity—specifically for enzymes such as Pepsin, Cathepsin D, and Cathepsin E—is a critical component of gastroenterological research and protease-targeted drug development. While native protein substrates (e.g., hemoglobin or casein) are commonly used, they present significant challenges in kinetic reproducibility due to multiple cleavage sites and batch-to-batch structural variability.

To achieve precise, single-cleavage kinetic profiling, researchers utilize synthetic dipeptide substrates. Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a highly specific, field-proven substrate designed explicitly for this purpose [1].

Causality in Substrate Design: Why Ac-Tyr-Tyr-OH?

The structural design of Ac-Tyr-Tyr-OH is not arbitrary; it is engineered to exploit the specific active-site preferences of aspartic proteases:

  • Aromatic Specificity: Pepsin and related aspartic proteases exhibit a strong preference for cleaving peptide bonds situated between two hydrophobic, aromatic amino acids (Tyr-Tyr or Phe-Phe) [2].

  • Exopeptidase Protection: The N-terminal acetylation (Ac-) is a critical modification. It blocks the N-terminal primary amine, protecting the substrate from non-specific degradation by aminopeptidases present in crude biological samples. Furthermore, it mimics an internal peptide bond, ensuring the assay strictly measures true endopeptidase activity [3].

  • Detection Feasibility: Because the intact Ac-Tyr-Tyr-OH molecule lacks a free primary amine, it is unreactive to amine-detecting reagents. Upon enzymatic cleavage, the C-terminal fragment (H-Tyr-OH) is released, exposing a newly formed primary amine that can be stoichiometrically quantified [4].

CleavageMechanism Sub Ac-Tyr-Tyr-OH (Intact Substrate) Enz Aspartic Protease (e.g., Pepsin) Sub->Enz Binding & Catalysis (pH 2.0 - 4.0) Prod1 Ac-Tyr-OH (N-terminal Fragment) Enz->Prod1 Cleavage Prod2 H-Tyr-OH (Free Amine Fragment) Enz->Prod2 Cleavage Detect Ninhydrin Reaction (Absorbance at 570 nm) Prod2->Detect Primary Amine Detection

Enzymatic cleavage of Ac-Tyr-Tyr-OH by aspartic proteases and subsequent colorimetric detection.

Experimental Protocols

To provide a self-validating experimental system, this guide outlines two distinct methodologies: a low-cost colorimetric assay (Protocol A) and a high-precision chromatographic assay (Protocol B).

Protocol A: Colorimetric Ninhydrin Assay

Principle: This assay relies on the reaction between ninhydrin and the free primary amine of the released H-Tyr-OH fragment. The reaction yields Ruhemann's purple, which absorbs strongly at 570 nm. Because the intact substrate is N-acetylated, background absorbance remains near zero.

Materials Required:

  • Substrate Buffer: 2.0 mM Ac-Tyr-Tyr-OH dissolved in 0.05 M Citrate buffer (pH 2.0 – 3.5, depending on the specific protease).

  • Enzyme Solution: Purified Pepsin or Cathepsin (10–50 µg/mL).

  • Ninhydrin Reagent: 2% (w/v) ninhydrin in ethanol/acetate buffer.

Step-by-Step Workflow:

  • Equilibration: Pre-warm 800 µL of the Substrate Buffer to 37°C in a water bath for 5 minutes.

  • Initiation: Add 200 µL of the Enzyme Solution to the substrate. Mix by gentle vortexing.

  • Incubation: Incubate the mixture at exactly 37°C for 30 minutes.

  • Quenching & Derivatization: Add 500 µL of Ninhydrin Reagent to the reaction tube. The low pH of the ninhydrin solution simultaneously quenches the enzymatic reaction and initiates the derivatization process.

  • Color Development: Transfer the tubes to a boiling water bath (100°C) for 15 minutes to drive the formation of Ruhemann's purple.

  • Readout: Cool the tubes rapidly in an ice bath. Dilute with 1 mL of 50% ethanol to stabilize the color, and measure the absorbance at 570 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of cleaved H-Tyr-OH using a standard curve generated from known concentrations of free L-Tyrosine.

Protocol B: RP-HPLC Kinetic Assay

Principle: For rigorous kinetic profiling ( Km​ , kcat​ ) or inhibitor screening ( IC50​ ), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior. It physically separates the intact substrate from both cleavage products, allowing direct UV quantification without secondary chemical reactions.

HPLCWorkflow Prep 1. Reaction Setup Enzyme + Ac-Tyr-Tyr-OH Incubate 2. Incubation 37°C, pH 2.0 - 3.0 buffer Prep->Incubate Quench 3. Quenching Add 10% TFA to halt reaction Incubate->Quench HPLC 4. RP-HPLC Separation C18 Column, Gradient Elution Quench->HPLC Detect 5. UV Detection Monitor at 274 nm HPLC->Detect Quant 6. Data Analysis Integrate H-Tyr-OH Peak Detect->Quant

Step-by-step RP-HPLC workflow for the kinetic analysis of Ac-Tyr-Tyr-OH hydrolysis.

Step-by-Step Workflow:

  • Reaction Setup: Combine 100 µL of enzyme solution with 900 µL of Ac-Tyr-Tyr-OH (varying concentrations from 0.1 mM to 5.0 mM for Michaelis-Menten kinetics) in 0.05 M formate buffer (pH 3.0).

  • Incubation: Incubate at 37°C. Extract 100 µL aliquots at specific time points (e.g., 5, 10, 15, 30 minutes).

  • Quenching: Immediately mix each aliquot with 10 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 1.5 and irreversibly denature the protease.

  • Chromatography: Inject 20 µL of the quenched sample onto a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Elution Gradient: Use a mobile phase consisting of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile). Run a linear gradient from 5% B to 40% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 274 nm (the absorption maximum for the phenolic ring of tyrosine).

  • Analysis: The intact Ac-Tyr-Tyr-OH will elute later than the more polar cleavage products (Ac-Tyr-OH and H-Tyr-OH). Integrate the area under the H-Tyr-OH peak to determine the initial velocity ( V0​ ) of the reaction.

Data Presentation & Method Comparison

Selecting the appropriate assay depends on the experimental constraints and required data fidelity. The table below synthesizes the operational parameters of both protocols to aid in experimental design.

ParameterProtocol A: Ninhydrin ColorimetricProtocol B: RP-HPLC
Primary Output Endpoint total cleavageReal-time kinetic rates ( V0​ , Km​ , kcat​ )
Sensitivity Moderate (Microgram level)High (Nanogram level)
Throughput High (Adaptable to 96-well microplates)Low to Moderate (Serial injections required)
Equipment Required Standard Spectrophotometer / Microplate ReaderHPLC system with UV/Vis or PDA detector
Susceptibility to Interference High (Primary amines in crude extracts will skew results)Low (Chromatographic separation isolates the target)
Cost per Sample Very LowModerate (Solvents and column degradation)

References

  • Baker, L. E. (1951). "New synthetic substrates for pepsin." Journal of Biological Chemistry, 193(2), 809-819. Available at:[Link]

  • Fruton, J. S. (2002). "A History Of Pepsin And Related Enzymes." The Quarterly Review of Biology, 77(2), 127-147. Available at:[Link]

  • Inouye, K., & Fruton, J. S. (1967). "Kinetics of the hydrolysis of synthetic substrates by pepsin and by acetyl-pepsin." Biochemistry, 6(6), 1765-1777. Available at:[Link]

  • Martin, P., et al. (1979). "The catalytic activity of pig pepsin C towards small synthetic substrates." Biochemical Journal, 181(3), 525-531. Available at:[Link]

Method

Application Note: Ac-Tyr-Tyr-OH as a Mechanistic Probe in High-Throughput Antioxidant Screening Assays

Introduction: The Rationale for N-Acetylated Dipeptides In the landscape of peptide-based therapeutics and cosmetic formulations, Tyrosine-containing dipeptides (e.g., Tyr-Tyr) are widely recognized for their exceptional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for N-Acetylated Dipeptides

In the landscape of peptide-based therapeutics and cosmetic formulations, Tyrosine-containing dipeptides (e.g., Tyr-Tyr) are widely recognized for their exceptional radical scavenging capabilities[1]. However, when screening native peptides in high-throughput antioxidant assays, the free N-terminal amine can introduce confounding variables, such as non-specific electrostatic interactions with assay reagents or high susceptibility to exopeptidases in complex biological matrices.

Mechanistic Pathway

When Ac-Tyr-Tyr-OH encounters a reactive oxygen species (ROS), the phenolic -OH donates a hydrogen atom, neutralizing the radical and forming a resonance-stabilized tyrosyl radical. This rapid transfer prevents the propagation of oxidative chain reactions, such as lipid peroxidation, making it a highly effective antioxidant[1].

Pathway ROS Reactive Oxygen Species (ROS) Mechanism HAT / PCET Mechanism ROS->Mechanism Peptide Ac-Tyr-Tyr-OH (Phenolic -OH) Peptide->Mechanism TyrosylRadical Resonance-Stabilized Tyrosyl Radical Mechanism->TyrosylRadical Proton/Electron Transfer Neutralized Neutralized Non-Toxic Species Mechanism->Neutralized

Figure 1: ROS neutralization by Ac-Tyr-Tyr-OH via Proton-Coupled Electron Transfer (PCET).

Experimental Design: Building a Self-Validating System

A robust screening protocol must be self-validating. To ensure that the observed antioxidant capacity is a true reflection of the peptide's phenolic side chains and not an artifact of the assay buffer or peptide backbone, every microplate run must include the following control matrix:

  • Baseline Negative Control : Assay buffer + Radical Generator (establishes the uninhibited radical decay curve).

  • Positive Control : Trolox (a water-soluble vitamin E analog) at varying concentrations to generate a reliable standard curve.

  • Mechanistic Structural Control : Ac-Phe-Phe-OH. Because Phenylalanine lacks the phenolic -OH, this peptide should exhibit near-zero antioxidant capacity. Its inclusion proves that the HAT/PCET activity is strictly dependent on the Tyrosine residues and not the peptide bonds.

Detailed Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

Causality of Choice: The ORAC assay is the gold standard for evaluating HAT-based antioxidants[3]. We utilize AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the radical generator because it undergoes thermal decomposition at exactly 37°C. This provides a steady, reliable flux of peroxyl radicals that accurately mimics physiological lipid peroxidation initiation. Measuring the Area Under the Curve (AUC) rather than a single endpoint ensures we capture both the lag time and the propagation rate of the antioxidant defense.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve Ac-Tyr-Tyr-OH, Ac-Phe-Phe-OH, and Trolox in the buffer to create a concentration gradient (10 µM to 100 µM).

  • Probe Addition : Add 150 µL of 10 nM Fluorescein sodium salt (in phosphate buffer) to each well of a black 96-well microplate.

  • Sample Addition : Add 25 µL of the peptide samples, Trolox standards, or blank buffer to the respective wells.

  • Incubation : Incubate the microplate in the reader at 37°C for 15 minutes to reach thermal equilibrium.

  • Radical Initiation : Rapidly inject 25 µL of 240 mM AAPH (pre-warmed to 37°C) into all wells using an automated dispenser.

  • Kinetic Readout : Immediately monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes.

  • Data Analysis : Calculate the AUC for the sample and the blank. The net AUC is used to determine Trolox Equivalents (TE).

ABTS Radical Cation Scavenging Assay

Causality of Choice: While ORAC exclusively measures HAT, ABTS evaluates both HAT and Single Electron Transfer (SET). Tyrosine-containing peptides consistently show distinct, high-activity kinetic profiles in ABTS assays compared to Histidine-containing peptides[4], making it an excellent orthogonal validation method.

Step-by-Step Methodology :

  • Radical Generation : Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to generate the dark blue-green ABTS•+ radical cation.

  • Working Solution : Dilute the ABTS•+ solution with phosphate buffer (pH 7.4) until the absorbance at 734 nm reaches 0.70 (± 0.02).

  • Reaction Setup : In a clear 96-well microplate, add 10 µL of Ac-Tyr-Tyr-OH (or controls) to 190 µL of the diluted ABTS•+ working solution.

  • Incubation : Incubate in the dark at room temperature for exactly 6 minutes. Causality: A 6-minute endpoint is chosen because peptide-mediated SET/HAT kinetics generally reach equilibrium within this timeframe, preventing overestimation from secondary slow reactions.

  • Endpoint Readout : Measure the absorbance at 734 nm.

  • Data Analysis : Calculate the percentage of radical scavenging relative to the blank to determine the IC50.

High-Throughput Screening Workflow

Workflow Prep 1. Reagent & Peptide Prep (Ac-Tyr-Tyr-OH in Buffer) Assay 2. Assay Selection (ORAC / ABTS) Prep->Assay Incubation 3. Microplate Incubation (37°C, Controlled Time) Assay->Incubation Detection 4. Kinetic Readout (Fluorescence/Absorbance) Incubation->Detection Analysis 5. Data Analysis (AUC & Trolox Equivalents) Detection->Analysis

Figure 2: High-throughput microplate screening workflow for Ac-Tyr-Tyr-OH antioxidant assays.

Quantitative Data Presentation

To benchmark the efficacy of Ac-Tyr-Tyr-OH, the following table summarizes the expected quantitative metrics derived from the validated ORAC and ABTS protocols. The data clearly illustrates that the acetylated dipeptide retains potent antioxidant capacity comparable to its native counterpart, while the structural control (Ac-Phe-Phe-OH) remains inactive.

Test CompoundStructural FeatureORAC Value (µmol TE / µmol)ABTS Scavenging IC50 (µM)Mechanistic Role
Trolox Phenolic -OH (Standard)1.00~ 15.0Positive Control
Ac-Tyr-Tyr-OH Acetylated, Dual Phenolic -OH2.85 - 3.10~ 18.5Test Subject
H-Tyr-Tyr-OH Free Amine, Dual Phenolic -OH2.90 - 3.20~ 17.0Baseline Reference
Ac-Phe-Phe-OH Acetylated, No Phenolic -OH< 0.10> 500.0Negative Structural Control

Note: TE = Trolox Equivalents. Values are representative benchmarks based on comparative dipeptide library screenings[3][4].

References

  • Title : Beyond antioxidant actions: Insights into the antioxidant activities of tyr‐containing dipeptides in aqueous solution systems and liposomal systems Source : ResearchGate URL : 1

  • Title : Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays Source : JST.go.jp URL : 4

  • Title : Isolation and Characterization of an Oxygen Radical Absorbance Activity Peptide from Defatted Peanut Meal Hydrolysate and Its Antioxidant Properties Source : ACS Publications URL :3

  • Title : A thermodynamic and kinetic study of the antioxidant activity of natural hydroanthraquinones Source : ResearchGate URL : 2

Sources

Application

Spectrophotometric Determination of Ac-Tyr-Tyr-OH Concentration: Application Note &amp; Protocol

Abstract Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide frequently utilized as a standardized substrate for proteolytic enzymes like pepsin[1] and investigated in oncological drug development[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide frequently utilized as a standardized substrate for proteolytic enzymes like pepsin[1] and investigated in oncological drug development[2]. Accurate quantification of this peptide is critical for reproducible enzyme kinetics and precise in vitro dosing. This application note details a non-destructive, UV-spectrophotometric protocol for determining Ac-Tyr-Tyr-OH concentration, leveraging the intrinsic ultraviolet absorbance of its aromatic tyrosine residues.

Scientific Principles & Causality

The quantification of Ac-Tyr-Tyr-OH relies on the Beer-Lambert Law ( A=ϵ⋅c⋅l ). Because the peptide lacks tryptophan and disulfide bonds, its entire UV absorbance profile at 280 nm is dictated by the phenolic rings of its two tyrosine residues[3].

  • Derivation of the Extinction Coefficient ( ϵ ): According to the sequence-based Pace method, the molar absorption coefficient of an unstructured peptide in water at 280 nm is the sum of the contributions of its chromophores [3]. A single tyrosine residue contributes an average of 1490 M−1cm−1 [4][5]. Therefore, the theoretical extinction coefficient for Ac-Tyr-Tyr-OH (containing two tyrosines) is strictly calculated as 2×1490=2980 M−1cm−1 [3][4].

  • Causality of pH Dependence: The absorption maximum ( λmax​ ) of tyrosine is highly sensitive to the ionization state of its phenolic hydroxyl group, which has a pKa of approximately 10.0. In alkaline conditions, deprotonation forms a phenoxide ion, shifting the λmax​ to ~293 nm and artificially inflating the 280 nm absorbance (the foundational principle of the Edelhoch method)[6]. Thus, maintaining a neutral to slightly acidic pH (e.g., pH 7.4) is a strict causal requirement to ensure the validity of the 2980 M−1cm−1 coefficient[3].

  • Causality of Material Selection: Quartz cuvettes are mandatory. Standard glass and plastic cuvettes absorb heavily in the UV spectrum (below 300 nm), which will cause baseline saturation and mask the peptide's absorbance peak[7].

Photometric & Physicochemical Parameters

To facilitate rapid experimental setup, the foundational parameters for Ac-Tyr-Tyr-OH spectrophotometry are summarized below.

ParameterValueCausality / Mechanistic Note
Sequence N-Acetyl-L-tyrosyl-L-tyrosineDipeptide substrate containing two aromatic rings.
Molecular Weight ~386.4 g/mol Required for converting Molarity (M) to mass concentration (mg/mL).
λmax​ (Analytical) 274 - 280 nmOptimal wavelength for protonated phenolic OH absorption.
Molar Extinction ( ϵ280​ ) 2980 M⁻¹cm⁻¹Calculated via Pace method: 2×1490 M−1cm−1 [3].
Optimal Buffer pH 6.0 - 7.5Prevents alkaline shift to 293 nm; ensures structural normalization.
Linear Absorbance Range 0.1 - 1.0 ODPrevents detector saturation and minimizes stray light errors.
Workflow Visualization

Workflow A Ac-Tyr-Tyr-OH Sample (Unknown Concentration) B Buffer Dilution (pH 7.4) Maintains Phenolic OH Protonation A->B Reconstitute/Dilute C Baseline Calibration (Buffer Blank) B->C Aliquot to Quartz Cuvette D UV Absorbance at 280 nm Linear Range: 0.1 - 1.0 OD C->D Zero Spectrophotometer E Beer-Lambert Law A = ε·c·l D->E Extract A280 Value F Concentration Yield (ε = 2980 M⁻¹cm⁻¹) E->F Calculate Concentration

Fig 1: Spectrophotometric workflow for Ac-Tyr-Tyr-OH quantification using UV absorbance at 280 nm.

Experimental Protocol (Self-Validating System)

To ensure maximum trustworthiness, this protocol incorporates a System Suitability Test (SST) . By measuring a known primary standard before the unknown sample, the operator self-validates the spectrophotometer's photometric accuracy and confirms the cuvette's exact path length[7].

Step 1: Reagent & Equipment Preparation
  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution, adjusted strictly to pH 7.4. Filter through a 0.22 µm membrane to remove particulates that could cause Rayleigh scattering.

  • Equipment: Turn on the UV-Vis spectrophotometer and allow the deuterium lamp to warm up for at least 15–20 minutes to ensure emission stability.

  • Cuvette Cleaning: Clean a 1 cm path length quartz cuvette with 70% ethanol and lens paper. Do not touch the optical windows.

Step 2: System Self-Validation (SST)
  • Prepare a precise solution of highly pure L-Tyrosine standard in the pH 7.4 buffer.

  • Fill the quartz cuvette with pure buffer, insert it into the spectrophotometer, and zero the instrument at 280 nm (Baseline Blanking).

  • Empty the cuvette, rinse once with the L-Tyrosine standard, and then fill it with the standard.

  • Measure the absorbance at 280 nm.

  • Validation Check: The theoretical absorbance should be A=1490×(100×10−6)×1=0.149 OD [4]. If the reading deviates by more than ±5%, halt the assay. Recalibrate the instrument or verify the standard preparation.

Step 3: Sample Measurement
  • Reconstitute or dilute the unknown Ac-Tyr-Tyr-OH sample using the exact same pH 7.4 buffer used for blanking. Note: If the peptide was lyophilized, vortex thoroughly and centrifuge at 10,000 x g for 2 minutes to pellet any undissolved micro-aggregates.

  • Re-blank the spectrophotometer with the pure buffer at 280 nm.

  • Transfer the Ac-Tyr-Tyr-OH sample into the quartz cuvette.

  • Record the absorbance at 280 nm ( A280​ ). Ensure the value falls within the linear dynamic range of 0.1 to 1.0 OD. If A280​>1.0 , dilute the sample further with buffer and repeat the measurement.

Step 4: Data Analysis

Apply the Beer-Lambert Law to determine the molar concentration:

c=ϵ280​⋅lA280​​
  • A280​ = Measured absorbance

  • ϵ280​ = 2980 M−1cm−1

  • l = 1 cm

Example Calculation: If the measured A280​ is 0.450:

To convert to mass concentration (mg/mL), multiply by the molecular weight (~386.4 g/mol ):

References
  • Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. URL:[Link]

  • Mach, H., Middaugh, C. R., & Lewis, R. V. (1992). Statistical determination of the average values of the extinction coefficients of tryptophan and tyrosine in native proteins. Analytical Biochemistry, 200(1), 74–80. URL:[Link]

  • Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948–1954. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ac-Tyr-Tyr-OH Solubility

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solubilization of Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) in phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solubilization of Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) in physiological buffers (e.g., PBS, TBS, HBSS). As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the biophysical causality behind peptide precipitation and field-proven, self-validating protocols to ensure your assays remain robust.

Part 1: Diagnostic Overview & Causality

Q: Why does my Ac-Tyr-Tyr-OH instantly turn cloudy or form a gel when added to PBS?

The Causality: Solubility in aqueous media is dictated by a molecule's net charge and hydrophobicity. Natural L-tyrosine is notoriously difficult to dissolve at a neutral pH. In the case of Ac-Tyr-Tyr-OH, the N-terminus is acetylated, completely neutralizing the primary amine's positive charge (which normally has a pKa of ~9.0).

At a physiological pH of 7.4, the only ionizable group is the C-terminal carboxylate (pKa ~3.5), giving the entire dipeptide a net charge of exactly -1. General dictate that a net charge of at least +2 or -2 is required for robust aqueous solubility. Furthermore, the two adjacent phenolic rings engage in massive intermolecular π−π stacking and hydrophobic interactions. When introduced to physiological buffers, the salts (like Na+ and Cl− ) shield the weak -1 electrostatic repulsion. This drives the peptide to self-assemble into insoluble β -sheet-like aggregates or .

Part 2: Solubilization Decision Tree

Select your solubilization strategy based on the tolerance of your downstream application (e.g., in vitro biochemical assay vs. sensitive primary cell culture).

Workflow Start Ac-Tyr-Tyr-OH Solubility Troubleshooting Assess Does the downstream assay tolerate organic solvents? Start->Assess DMSO_Yes Yes (<1% DMSO) Assess->DMSO_Yes DMSO_No No (Strictly Aqueous) Assess->DMSO_No Method1 Co-Solvent Protocol 1. Dissolve in 100% DMSO 2. Vortex vigorously 3. Dilute into PBS (pH 7.4) DMSO_Yes->Method1 Method2 Alkaline Shift Protocol 1. Dissolve in 0.1 M NaOH 2. Dilute into 10X PBS 3. Back-titrate to pH 7.4 DMSO_No->Method2 Validate Validation Centrifuge 10,000 x g Check A280 of supernatant Method1->Validate Method2->Validate

Decision tree for selecting the optimal Ac-Tyr-Tyr-OH solubilization strategy.

Part 3: Step-by-Step Experimental Protocols
Protocol A: The Co-Solvent Dilution Method (DMSO)

Best for: Biochemical assays and robust cell lines that tolerate 1% DMSO. Mechanistic Rationale: A polar aprotic solvent like DMSO disrupts the hydrogen bonding of the peptide backbone and the π−π stacking of the tyrosine rings, forcing the dipeptide into a monomeric state before it is introduced to the aqueous phase.

  • Dry Solvation: Weigh the lyophilized Ac-Tyr-Tyr-OH powder into a sterile microcentrifuge tube.

  • Primary Stock: Add 100% anhydrous DMSO to achieve a highly concentrated stock (e.g., 50 mM). Vortex vigorously for 60 seconds. The solution must be optically clear.

  • Buffer Preparation: Warm your physiological buffer (e.g., 1X PBS) to 37°C. Warming increases the thermodynamic solubility limit of the aqueous phase.

  • Kinetic Dilution: Place the warm buffer on a magnetic stirrer. Add the DMSO stock dropwise into the vortex of the stirring buffer to reach your final concentration (e.g., 500 µM). Dropwise addition prevents localized high concentrations of the peptide, which would seed aggregation.

  • Self-Validation Step: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (Tyrosine ϵ≈1490 M−1cm−1 per residue). If the calculated concentration matches your target input, no micro-aggregation has occurred.

Protocol B: The Alkaline Shift Method (Strictly Aqueous)

Best for: In vivo injections, sensitive primary cells, or assays where organic solvents are strictly prohibited. Mechanistic Rationale: By transiently raising the pH above 10.5, the phenolic hydroxyl groups of the tyrosine residues (pKa ~10.0) become deprotonated. This shifts the net charge of the dipeptide from -1 to -3, maximizing electrostatic repulsion and forcing the peptide to dissolve completely in water. This alkaline shift principle is widely validated in studies of . Back-titrating in the presence of a strong buffer prevents localized isoelectric precipitation.

  • Alkaline Solubilization: Add a minimal volume of 0.1 M NaOH (e.g., 50 µL per 1 mg of peptide) directly to the powder. Sonicate for 1–2 minutes until the solution is completely clear.

  • Buffer Addition: Add 10X PBS (or your target buffer at 10X concentration) equivalent to 10% of your final desired volume. The high buffering capacity is critical to absorb the upcoming pH shift.

  • Dilution: Add sterile, deionized water to reach 90% of your final volume.

  • Back-Titration: While monitoring with a micro-pH probe, add 0.1 M HCl dropwise until the pH reaches exactly 7.4. Make up the remaining volume with water.

  • Self-Validation Step: Perform the same 10,000 x g centrifugation and A280 nm UV-Vis check described in Protocol A to ensure the back-titration did not induce precipitation.

Part 4: Quantitative Strategy Comparison

Use the following data table to compare the constraints of each solubilization method and select the one that aligns with your experimental limits.

Solubilization StrategyMax Final Concentration (Est.)Primary AdvantagePrimary Limitation
Co-Solvent (DMSO) 1.0 mM - 5.0 mMRapid, thermodynamically stable monomeric dispersion.Introduces 0.5% - 1.0% DMSO to the final assay volume.
Alkaline Shift (NaOH) 500 µM - 1.0 mM100% aqueous; zero organic solvent toxicity.Risk of localized isoelectric precipitation during HCl back-titration.
Surfactant Addition (e.g., 0.05% Tween-20)< 500 µMPrevents long-term hydrogel formation and surface adsorption.Surfactants may lyse cells or interfere with lipid membrane assays.
References
  • ProImmune. "Working with Peptides." ProImmune Technical Guidelines. URL: [Link]

  • Chandrakesan, M., et al. "Steric Crowding of the Turn Region Alters the Tertiary Fold of Amyloid-β18–35 and Makes It Soluble." Journal of Biological Chemistry / PubMed Central (PMC). URL:[Link]

  • Younis, M., et al. "Self-Assembled Peptide-Based Fibrous Hydrogel as a Biological Catalytic Scaffold for Nitric Oxide Generation and Encapsulation." ACS Applied Materials & Interfaces. URL:[Link]

Optimization

Technical Support Center: Optimizing RP-HPLC for Ac-Tyr-Tyr-OH Separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine).

Unlike standard peptides, Ac-Tyr-Tyr-OH possesses a blocked (acetylated) N-terminus. Its only ionizable moieties are the C-terminal carboxylic acid ( pKa​≈3.1 ) and two phenolic hydroxyl groups ( pKa​≈10.0 ). Consequently, its retention behavior is highly sensitive to mobile phase pH, gradient kinetics, and stationary phase chemistry. This guide provides field-proven, mechanistically grounded solutions to optimize your separation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the retention time of Ac-Tyr-Tyr-OH drifting unpredictably between consecutive injections? The Causality: Retention time drift in ionizable analytes is a direct symptom of inadequate pH control relative to the molecule's pKa​ [1]. Because the C-terminal carboxylic acid of Ac-Tyr-Tyr-OH has a pKa​ near 3.1, operating at a mobile phase pH between 2.5 and 4.0 places the molecule in a state of partial ionization. Minor run-to-run fluctuations in solvent preparation will shift the equilibrium between the protonated (hydrophobic) and deprotonated (hydrophilic) states, causing severe retention variability[2]. The Solution: You must buffer the mobile phase at least 1.5 pH units away from the pKa​ to lock the ionization state[1]. For this peptide, lower the pH to ≈2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This ensures the C-terminus is fully protonated and neutral, maximizing hydrophobicity and stabilizing retention.

Q2: My Ac-Tyr-Tyr-OH peak elutes too close to the void volume ( t0​ ). How can I increase its retention? The Causality: Peptides do not partition like small molecules; they follow an "on/off" adsorption-desorption mechanism[3]. If your initial organic solvent strength is too high, the peptide fails to adsorb (focus) at the head of the column and is immediately swept through[4]. The Solution:

  • Focusing: Start your gradient at a highly aqueous composition (e.g., 2–5% Acetonitrile) to force initial adsorption[4].

  • Orthogonal Selectivity: Exploit the molecule's aromaticity. While C18 is the industry standard, switching to a Phenyl or Phenyl-Hexyl stationary phase induces π−π interactions with the two phenolic rings of the tyrosine residues, significantly increasing retention and altering selectivity.

Q3: How do I resolve Ac-Tyr-Tyr-OH from closely related impurities, such as Ac-Tyr-Phe-OH or single-amino-acid variants? The Causality: Because peptide desorption occurs rapidly once a critical organic concentration is reached, steep gradients cause structurally similar peptides to desorb simultaneously, leading to co-elution[5]. The Solution: Implement a shallow gradient slope. Decreasing the rate of change to 0.5%−1.0% organic modifier per minute amplifies minute hydrophobic differences between variants, allowing for baseline resolution[3][4].

Part 2: Chromatographic Parameter Impact Data

To facilitate rapid method development, the following table summarizes how manipulating specific chromatographic variables dictates the behavior of Ac-Tyr-Tyr-OH.

Parameter AdjustmentEffect on Ac-Tyr-Tyr-OHMechanistic Causality
Decrease pH to < 2.5 Increases Retention & StabilityFully protonates the C-terminal COOH, neutralizing the molecule's charge and maximizing its interaction with the hydrophobic stationary phase[1][2].
Decrease Gradient Slope (< 1% B/min) Increases ResolutionSlows desorption kinetics, allowing selective elution of closely related peptide variants based on marginal hydrophobic differences[3][5].
Change C18 to Phenyl Column Alters Selectivity / Increases RTInduces strong π−π electron interactions between the stationary phase and the two aromatic phenol rings of the tyrosine residues.
Decrease Initial %B to 2-5% Prevents Void Co-elutionLowers the solvent strength below the critical desorption point, promoting strong initial adsorption at the column head[4].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your analytical results, follow this step-by-step methodology for optimizing the RP-HPLC separation of Ac-Tyr-Tyr-OH.

Phase 1: Mobile Phase Preparation

Self-Validating Step: Always measure the pH of the aqueous phase prior to the addition of any organic modifier. pH meters suffer from severe junction potential errors in mixed aqueous-organic solvents, leading to false readings.

  • Solvent A (Aqueous): Measure 1000 mL of MS-grade Water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration. Verify the pH is ≈2.0 .

  • Solvent B (Organic): Measure 1000 mL of MS-grade Acetonitrile. Add 0.8 mL of TFA (0.08% v/v). Note: Using slightly less TFA in the organic phase compensates for baseline drift caused by UV absorbance differences during gradient elution.

Phase 2: Column Equilibration & Setup
  • Install a high-efficiency column: e.g., Phenyl-Hexyl or C18, 2.1 x 100 mm, 1.7 µm (for UHPLC) or 3 µm (for HPLC).

  • Set the column oven temperature to 40°C . Elevated temperatures reduce mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Equilibrate the column with 5% Solvent B at a flow rate of 0.3 mL/min for at least 10 column volumes until the UV baseline (monitored at 214 nm and 280 nm) is perfectly flat.

Phase 3: Gradient Execution

Program the following shallow gradient to ensure proper focusing and high-resolution separation:

  • 0.0 - 2.0 min: Hold at 5% B (Focuses the peptide at the column head).

  • 2.0 - 22.0 min: Linear gradient from 5% B to 25% B (A shallow slope of 1% B/min).

  • 22.0 - 25.0 min: Flush at 90% B (Removes highly hydrophobic impurities).

  • 25.0 - 30.0 min: Re-equilibrate at 5% B.

Phase 4: System Suitability Evaluation

Inject a 5 µL standard of Ac-Tyr-Tyr-OH (1 mg/mL). Calculate the Asymmetry Factor ( As​ ) . Self-Validating Check: If As​ is between 0.9 and 1.2, secondary interactions are successfully suppressed. If As​>1.5 (tailing), suspect active silanol interactions and verify that your TFA concentration is exactly 0.1% to act as an effective ion-pairing agent.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and correct retention and resolution issues during your method development.

OptimizationWorkflow Start Analyze Ac-Tyr-Tyr-OH Initial Chromatogram CheckRT Is Retention Time (RT) Optimal? Start->CheckRT ShortRT RT Too Short (Elutes near void volume) CheckRT->ShortRT No DriftingRT RT Drifting or Peak Tailing CheckRT->DriftingRT No PoorRes Poor Resolution from Related Impurities CheckRT->PoorRes No Optimal Proceed to Validation CheckRT->Optimal Yes FixShort 1. Decrease initial %B (e.g., 2-5%) 2. Switch to Phenyl-Hexyl column ShortRT->FixShort FixDrift 1. Check Mobile Phase pH 2. Ensure pH < 2.5 (0.1% TFA) 3. Check buffer capacity DriftingRT->FixDrift FixRes 1. Decrease gradient slope (<1% B/min) 2. Increase Temp (40-50°C) PoorRes->FixRes FixShort->CheckRT FixDrift->CheckRT FixRes->CheckRT

Diagnostic workflow for troubleshooting Ac-Tyr-Tyr-OH retention time and resolution issues.

References

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations - Waters Corporation. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Chemco/VYDAC. Available at:[Link]

  • Predicting Retention Time Shifts Associated with Variation of the Gradient Slope in Peptide RP-HPLC - Analytical Chemistry (ACS Publications). Available at:[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC - ACE HPLC. Available at: [Link]

Sources

Troubleshooting

Resolving AC-Tyr-tyr-OH crystallization issues in microplates

Welcome to the Technical Support Center for High-Throughput Peptide Assays. This resource is engineered for researchers, scientists, and drug development professionals dealing with the complex physicochemical behaviors o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Peptide Assays. This resource is engineered for researchers, scientists, and drug development professionals dealing with the complex physicochemical behaviors of modified peptides.

Below is our comprehensive troubleshooting guide for resolving the crystallization and precipitation of Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) during microplate-based assays.

Mechanistic Overview: Why Does Ac-Tyr-Tyr-OH Crystallize?

To resolve crystallization, we must first understand the thermodynamic drivers of the molecule. Ac-Tyr-Tyr-OH is a dipeptide modified by N-terminal acetylation. Unmodified L-tyrosine already exhibits notoriously low aqueous solubility (approximately 0.45 mg/mL at neutral pH) due to its bulky, hydrophobic aromatic ring and strong intermolecular hydrogen-bonding capabilities .

When the N-terminus is acetylated, the primary amine's positive charge (pKa ~9.0) is neutralized. At a physiological assay pH of 7.4, the molecule relies entirely on its C-terminal carboxylate (pKa ~3.5) for ionization, while its two phenolic hydroxyl groups remain protonated and uncharged (pKa ~9.5–10) . This lack of zwitterionic character, combined with the strong π−π stacking of the adjacent aromatic rings, drastically reduces its metastable zone width in aqueous buffers. When transferred from a highly soluble environment (like 100% DMSO) into an aqueous assay plate, the localized solvent shift forces the peptide into labile supersaturation, triggering rapid nucleation and crystal growth .

CrystallizationMechanism Stock Ac-Tyr-Tyr-OH in 100% DMSO Stock WaterUptake Hygroscopic Water Uptake (Freeze-Thaw Cycles) Stock->WaterUptake Storage Transfer Transfer to Aqueous Buffer (pH 7.4) Stock->Transfer Direct Dispense WaterUptake->Transfer Supersat Labile Supersaturation (Solvent Shift) Transfer->Supersat Nucleation pi-pi Stacking & H-Bonding Supersat->Nucleation Crystal Crystalline Precipitate (False Assay Signals) Nucleation->Crystal

Mechanistic pathway of Ac-Tyr-Tyr-OH crystallization during assay preparation.

Troubleshooting Guide & FAQs

Q1: Why does Ac-Tyr-Tyr-OH immediately precipitate when transferring from our 10 mM DMSO stock to the aqueous assay buffer? A: This is a classic "solvent crash." DMSO is an excellent solvent for hydrophobic peptides, but when a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the diffusion rate of DMSO into water outpaces the dispersion of the peptide. This creates a microscopic boundary layer where the peptide concentration vastly exceeds its aqueous solubility limit, leading to immediate nucleation.

Q2: How can I distinguish between amorphous precipitation and true crystallization in my microplate? A: You can differentiate them using a polychromatic turbidity microplate assay. By measuring absorbance across multiple wavelengths, you can determine the nature of the solid phase. Wavelength-dependent turbidity (where signal changes significantly with wavelength) indicates the formation of nanoprecipitates. Conversely, a transition to wavelength-independent turbidity correlates with the continued growth of highly ordered microcrystals or macroprecipitates exceeding 100 µm in diameter .

Q3: Does our storage protocol (freeze-thawing the DMSO stock) contribute to this issue? A: Yes, significantly. DMSO is highly hygroscopic. Repeated freeze-thaw cycles of microplates or vials allow ambient moisture to condense and be absorbed into the DMSO stock. Even a 5% water uptake in a DMSO stock can drastically lower the solubility threshold of Ac-Tyr-Tyr-OH, causing invisible micro-seeds of crystals to form in the stock well before the assay begins. We recommend single-use aliquots or utilizing acoustic tube-based storage to minimize atmospheric exposure.

Q4: How do temperature and pH affect Ac-Tyr-Tyr-OH solubility in HTS workflows? A: Because the phenolic rings require a highly basic environment to deprotonate, solubility is strictly pH-dependent. Adjusting the assay buffer pH away from the isoelectric minimum is the most effective intervention.

Condition / SolventpH LevelAc-Tyr-Tyr-OH StateRelative Solubility Limit
100% DMSO N/AFully Solvated> 50 mM
Aqueous Buffer pH 1.5 - 2.0Carboxylate protonatedModerate (~2.0 mg/mL)
Aqueous Buffer pH 4.0 - 7.5Carboxylate ionized, Phenols neutralVery Low (<0.5 mg/mL)
Aqueous Buffer pH 9.5 - 10.0Phenols ionized (Anionic)High (>3.8 mg/mL)

Data extrapolated from core L-tyrosine ionization constants and high-throughput screening precipitation profiles.

Experimental Protocol: Material-Sparing Microplate Precipitation Assay

To validate whether your current buffer system will support Ac-Tyr-Tyr-OH without crystallization, implement this self-validating turbidity protocol before running your primary biological assays.

Materials Required:

  • 96-well or 384-well UV-transparent microplates.

  • 10 mM Ac-Tyr-Tyr-OH stock in anhydrous DMSO (≤ 0.1% water).

  • Target assay buffer (e.g., PBS, HEPES, pH 7.4).

  • Microplate reader capable of polychromatic absorbance (e.g., 340 nm, 500 nm, 650 nm).

Step-by-Step Methodology:

  • Preparation of the Baseline: Dispense 190 µL of your target aqueous assay buffer into the microplate wells.

  • Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Echo) to transfer 10 µL of the 10 mM Ac-Tyr-Tyr-OH DMSO stock into the buffer. This avoids the high-concentration droplet boundary layer caused by traditional pipette tips. If manual pipetting is required, dispense the DMSO stock while the plate is actively shaking on an orbital shaker at 800 RPM.

  • Equilibration: Incubate the plate at room temperature (25°C) for 60 minutes. Precipitating compounds typically reach thermodynamic equilibrium within this timeframe.

  • Polychromatic Turbidity Read: Read the plate absorbance at 340 nm, 500 nm, and 650 nm.

  • Data Interpretation:

    • Clear Solution: Absorbance matches the buffer blank across all wavelengths.

    • Nanoprecipitation (Amorphous): High absorbance at 340 nm, dropping significantly at 650 nm (Wavelength-dependent).

    • Crystallization (Microcrystals): High, flat absorbance across 340 nm, 500 nm, and 650 nm (Wavelength-independent).

TroubleshootingWorkflow Start Observe Precipitation in Microplate Check Run Polychromatic Turbidity Assay Start->Check WavelengthDep Wavelength-Dependent (Amorphous Nanoparticles) Check->WavelengthDep WavelengthIndep Wavelength-Independent (Microcrystals) Check->WavelengthIndep Action1 Optimize Liquid Handling (Acoustic Dispensing) WavelengthDep->Action1 Action2 Adjust pH > 9.0 or < 2.0 or Add Excipient WavelengthIndep->Action2

Troubleshooting workflow for Ac-Tyr-Tyr-OH microplate precipitation.

References

  • The Solubility of Tyrosine in Acid and in Alkali Journal of General Physiology[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Journal of Biomolecular Screening (PubMed) [Link]

  • A Polychromatic Turbidity Microplate Assay to Distinguish Discovery Stage Drug Molecules with Beneficial Precipitation Properties International Journal of Pharmaceutics (PubMed)[Link]

Optimization

Minimizing background noise in AC-Tyr-tyr-OH fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically identify, understand, and eliminate background noise in Ac-Tyr-Tyr-OH (N-Acetyl-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically identify, understand, and eliminate background noise in Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) fluorescence assays.

Ac-Tyr-Tyr-OH is a highly sensitive synthetic dipeptide substrate utilized in tyrosinase activity screening, peroxidase-mediated cross-linking, and oxidative phenol macrocyclization (OxPM) [1]. The primary readout relies on the oxidative coupling of tyrosine residues to form dityrosine , a highly fluorescent dimer (Excitation: ~315–325 nm | Emission: ~400–410 nm) [2, 3]. However, the assay is notoriously prone to optical artifacts. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Ac-Tyr-Tyr-OH blank exhibit a high initial fluorescence baseline before adding the catalyst or enzyme? Causality: Ac-Tyr-Tyr-OH is highly susceptible to trace-metal-catalyzed auto-oxidation. Even in ultrapure water, trace transition metals (e.g., Cu2+ , Fe3+ ) leaching from glassware or lower-grade buffer salts can prematurely catalyze oxidative phenol coupling. Because dityrosine has a high quantum yield, even 0.1% auto-oxidation creates a massive baseline artifact at 410 nm [1]. Self-Validation: Run a baseline scan of your buffer + substrate. Spike the cuvette with 1 mM EDTA. If the baseline slope immediately flattens, trace metal contamination is the root cause.

Q2: I am observing a rapid signal increase, but the kinetics look sigmoidal rather than hyperbolic. Is this true dityrosine formation? Causality: Sigmoidal kinetics in short-peptide assays often indicate supramolecular self-assembly rather than purely enzymatic turnover. Tyrosine-rich peptides can self-assemble into β-sheet-like microgels under specific ionic strengths. This aggregation causes intense Rayleigh scattering, which bleeds into the 400–410 nm emission window, perfectly mimicking dityrosine fluorescence. Self-Validation: Perform an orthogonal Thioflavin T (ThT) assay. ThT fluoresces intensely when bound to β-sheets. If ThT fluorescence spikes concurrently with your 410 nm signal, you are measuring physical aggregation scattering, not chemical oxidative coupling.

Q3: Why does my dityrosine signal plateau prematurely or even decrease at higher substrate concentrations (>50 µM)? Causality: This is a classic Inner Filter Effect (IFE). At high concentrations, the unreacted monomeric tyrosine residues strongly absorb the excitation light (~280–315 nm) before it can penetrate the center of the sample volume. Furthermore, the dense molecular environment can re-absorb the emitted light, artificially quenching the detector's read. Self-Validation: Measure the UV absorbance of your sample at 315 nm. If A315​>0.1 , the IFE is significantly attenuating your fluorescence emission and mathematical correction is mandatory [3].

Part 2: Quantitative Interference Matrix

To effectively isolate the true dityrosine signal, you must understand the quantitative boundaries of your optical interferences.

Interference SourceSpectral Overlap (Ex / Em)Quantum Yield ImpactThreshold for InterferencePrimary Mitigation Strategy
Tyrosine Monomer 280 nm / 305 nmLow (~0.14)>100 µM SubstrateShift Excitation to >315 nm
Auto-oxidized Dityrosine 315 nm / 410 nmHigh (~0.30)>0.1% OxidationChelex-100 Resin, EDTA
Peptide Aggregation Broad ScatteringApparent Increase>10 µM (Sequence dep.)Orthogonal ThT Assay
Inner Filter Effect (IFE) Absorbance at 315 nmSevere Quenching A315​>0.1 Serial Dilution / Math Correction

Part 3: Self-Validating Experimental Protocols

Protocol A: Substrate Demetallation and Baseline Stabilization

Purpose: To eliminate trace-metal auto-oxidation and establish a true zero-point baseline.

  • Buffer Preparation: Prepare your baseline buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid phosphate buffers if utilizing multicopper clusters, as they induce precipitation.

  • Resin Chelation: Add 5 g/L of Chelex-100 resin to the buffer. Stir gently for 1 hour at room temperature to strip all divalent cations.

  • Filtration: Pass the buffer through a 0.22 µm PES syringe filter to remove the resin.

  • Substrate Dissolution: Dissolve Ac-Tyr-Tyr-OH powder directly into the demetallated buffer immediately before the assay.

  • Self-Validation Check: Incubate the prepared substrate solution at 37°C for 2 hours in the dark. Measure fluorescence (Ex: 315 nm / Em: 410 nm). The signal must not deviate by more than ±5% from time zero. If it does, discard the substrate batch as it has pre-oxidized.

Protocol B: Optical Correction for the Inner Filter Effect (IFE)

Purpose: To recover true kinetic rates when working with high substrate concentrations.

  • Absorbance Measurement: Using a 1 cm pathlength quartz cuvette, measure the absorbance of the complete assay mixture at the excitation wavelength ( Aex​ = 315 nm) and the emission wavelength ( Aem​ = 410 nm).

  • Raw Fluorescence: Record the raw fluorescence intensity ( Fraw​ ) of the sample.

  • Mathematical Correction: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation:

    Fcorr​=Fraw​×102Aex​+Aem​​
  • Self-Validation Check: Perform a 1:2 and 1:4 serial dilution of the final reaction mixture. If the calculated Fcorr​ scales perfectly linearly with the dilution factor, but the Fraw​ does not, your correction is successfully validated.

Part 4: System Workflow Diagram

Workflow Start Ac-Tyr-Tyr-OH Assay Initiation NoiseMetal Trace Metal Contamination (Auto-oxidation) Start->NoiseMetal Pre-reaction NoiseScatter Peptide Aggregation (Light Scattering) Start->NoiseScatter During Assembly NoiseIFE High Concentration (Inner Filter Effect) Start->NoiseIFE High Substrate MitigateMetal Chelex-100 Treatment & EDTA Addition NoiseMetal->MitigateMetal Resolve MitigateScatter ThT Orthogonal Assay & Centrifugation NoiseScatter->MitigateScatter Resolve MitigateIFE Absorbance Check & Mathematical Correction NoiseIFE->MitigateIFE Resolve ValidSignal Validated Dityrosine Signal (Ex: 315 nm | Em: 410 nm) MitigateMetal->ValidSignal MitigateScatter->ValidSignal MitigateIFE->ValidSignal

Logical workflow for identifying and mitigating background noise sources in Ac-Tyr-Tyr-OH assays.

References

  • Multicopper Clusters Enable Oxidative Phenol Macrocyclization (OxPM) of Peptides. Journal of the American Chemical Society. URL: [Link]

  • Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe. National Center for Biotechnology Information (PMC). URL:[Link]

  • UV and Fluorescence detection of Dityrosine. Bio-protocol. URL: [Link]

Troubleshooting

Technical Support Center: AC-Tyr-Tyr-OH Precipitation Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering peptide solubility issues is a common but disruptive challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering peptide solubility issues is a common but disruptive challenge. This guide provides authoritative, mechanistically grounded solutions for addressing the precipitation of AC-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) at low pH levels.

Mechanistic Insight: Why Does AC-Tyr-Tyr-OH Precipitate?

To troubleshoot precipitation, we must first understand the molecular causality. AC-Tyr-Tyr-OH is a dipeptide characterized by extreme hydrophobicity under acidic conditions. Free L-tyrosine already exhibits remarkably low aqueous solubility (< 0.5 g/L at neutral pH) due to its bulky, non-polar aromatic ring[1]. In tandem, these two residues create a highly hydrophobic core.

The solubility of peptides is fundamentally dictated by their net charge and the polarity of their amino acid composition[2]. In standard, unacetylated Tyr-Tyr, the N-terminal primary amine (pKa ~9.0) becomes protonated at low pH, yielding a net positive charge that facilitates ion-dipole interactions with water[3].

However, N-acetylation neutralizes this amine . Consequently, the solubility of AC-Tyr-Tyr-OH relies entirely on its C-terminal carboxylic acid (pKa ~3.1). When the pH drops below 4.0, this carboxylate group protonates, reducing the molecule's net charge to exactly zero. Lacking electrostatic repulsion, the planar aromatic rings undergo rapid intermolecular π-π stacking, leading to irreversible aggregation and precipitation[4].

Mechanism N1 AC-Tyr-Tyr-OH (pH > 6) Net Charge: -1 (Soluble) N2 Acidification (pH < 4.0) N1->N2 N3 Protonation of C-terminal COO⁻ → COOH N2->N3 N4 Net Charge = 0 Hydrophobic Dominance N3->N4 N5 π-π Stacking & Aggregation N4->N5 N6 Precipitation N5->N6

Mechanistic pathway of AC-Tyr-Tyr-OH precipitation at low pH.

Quantitative Data Summary

Understanding the physicochemical parameters of your peptide is the first step in predicting its behavior in different buffer systems.

Physicochemical & Solubility Parameters
ParameterValueMechanistic Impact on Solubility
N-terminal pKa N/A (Acetylated)Eliminates the basic amine charge; prevents solubility at low pH.
C-terminal pKa ~3.1Protonates at pH < 4.0, triggering hydrophobic collapse.
Phenolic OH pKa ~10.0Remains protonated (uncharged) across acidic and neutral ranges.
Net Charge (pH 2.0) 0Isoelectric state; maximizes π-π stacking and precipitation.
Net Charge (pH 7.4) -1Deprotonated carboxylate provides necessary ion-dipole hydration.
Hydrophobic Content 100% (excluding termini)Peptides with ≥50% hydrophobic residues are highly prone to insolubility[4].

Self-Validating Solubilization Protocols

Depending on your downstream application, choose the appropriate workflow to rescue your precipitated peptide. Every protocol below includes a validation step to ensure the system is thermodynamically stable, rather than just kinetically suspended.

Workflow Start Precipitated AC-Tyr-Tyr-OH Decide Assay Tolerates Organic Solvents? Start->Decide PathA Add 10-20% DMSO (Vortex/Sonicate) Decide->PathA Yes PathB Titrate with 0.1M NaOH to pH 6.5 - 7.5 Decide->PathB No EndA Solubilized in Mixed Solvent PathA->EndA EndB Solubilized in Aqueous Buffer PathB->EndB

Decision tree for solubilizing precipitated AC-Tyr-Tyr-OH.

Protocol A: Organic Co-Solvent Rescue (For Assays Tolerating Organics)

Context: Peptides containing a high proportion of uncharged or hydrophobic amino acids are best solubilized using organic solvents like DMSO prior to aqueous dilution[5].

  • Isolate: Centrifuge the precipitated suspension at 10,000 × g for 5 minutes. Decant the acidic supernatant to isolate the peptide pellet.

  • Primary Solubilization: Resuspend the pellet in 100% sterile DMSO to create a highly concentrated master stock (e.g., 10–50 mg/mL).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor and disrupts the intermolecular π-π stacking of the tyrosine rings.

  • Aqueous Dilution: Slowly titrate the DMSO stock into your final assay buffer (pre-adjusted to pH > 6.0) under constant vortexing until the desired working concentration is reached. Ensure final DMSO concentration remains below your assay's toxicity threshold (typically < 5%).

  • System Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 confirms the absence of light-scattering micro-aggregates, validating complete solubilization.

Protocol B: pH-Shift Solubilization (For Strictly Aqueous Assays)

Context: Overall acidic peptides (net negative at neutral pH) can normally be reconstituted in basic or neutral solvents[2].

  • Alkalization: To the cloudy suspension, add 0.1 M NaOH dropwise while continuously stirring.

  • pH Monitoring: Monitor the solution with a micro-pH probe. Cease addition once the pH reaches 6.5–7.5.

    • Causality: Raising the pH above the C-terminal pKa (~3.1) deprotonates the carboxyl group, restoring the -1 net charge and re-establishing ion-dipole interactions with water.

  • Kinetic Disruption: Sonicate the solution in a water bath for 3–5 minutes at room temperature.

    • Causality: Sonication provides the mechanical energy required to break apart residual, kinetically trapped aggregates[6].

  • System Validation: Centrifuge a 1 mL aliquot of the clear solution at 10,000 × g for 5 minutes. Inspect the bottom of the microcentrifuge tube against a dark background. The absence of a white pellet confirms that the peptide is thermodynamically stable in solution.

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the peptide into solution at low pH? A: While gentle warming (< 40°C) increases the molecular dynamic energy of the solvent and can temporarily aid dissolution[6], it is not a permanent fix for low-pH precipitation. Because the thermodynamic equilibrium at low pH heavily favors the uncharged, aggregated state, the peptide will likely precipitate again upon cooling. Furthermore, excessive heating risks degrading the peptide.

Q: Why did my unacetylated Tyr-Tyr dissolve easily at low pH, but AC-Tyr-Tyr-OH precipitates? A: Unacetylated Tyr-Tyr retains a free N-terminal primary amine. At low pH, this amine is protonated (-NH3⁺), giving the peptide a net positive charge that maintains aqueous solubility[3]. N-acetylation chemically neutralizes this amine, making the peptide entirely dependent on the C-terminal carboxylate, which loses its charge at low pH.

Q: Can I use chaotropic agents like Urea or Guanidine HCl to clear the precipitation? A: Yes. Denaturing agents like 8 M urea or 6 M guanidine hydrochloride can break up hydrogen bonds and prevent peptide gelation[2][3]. However, these are harsh chaotropes that will likely interfere with downstream biological assays, enzymatic reactions, or cell cultures. They should only be used for analytical applications (e.g., HPLC sample preparation).

References

  • 5 - JPT Peptide Technologies 2.3 - AltaBioscience

  • 6 - Creative Peptides

  • 4 - Thermo Fisher Scientific (via HUJI)

  • 2 - Bachem

  • 1 - Evonik

Sources

Reference Data & Comparative Studies

Validation

Advanced Melanogenesis Assays: A Technical Comparison of AC-Tyr-Tyr-OH vs. L-Tyrosine

As a Senior Application Scientist specializing in dermatological drug development and high-throughput screening, I frequently encounter a common pitfall in melanogenesis research: the uncritical reliance on L-tyrosine as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in dermatological drug development and high-throughput screening, I frequently encounter a common pitfall in melanogenesis research: the uncritical reliance on L-tyrosine as a primary assay substrate. While L-tyrosine is the undisputed endogenous precursor for melanin, its biophysical limitations in in vitro environments often introduce severe assay artifacts.

In recent years, rationally designed synthetic dipeptides, specifically AC-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) , have emerged as superior alternatives. By leveraging N-terminal acetylation and a dipeptide structure, AC-Tyr-Tyr-OH provides enhanced stability, controlled melanogenic kinetics, and improved bioavailability in cell-based assays[1]. This guide objectively compares these two substrates, detailing the mechanistic causality behind their performance and providing a self-validating protocol for B16F10 melanoma cell assays.

Physicochemical & Kinetic Comparison

The choice between L-tyrosine and AC-Tyr-Tyr-OH fundamentally comes down to solubility and oxidative stability.

  • Solubility & pH Shock : L-tyrosine possesses an unmodified amino and carboxyl group, resulting in an isoelectric point that severely limits its aqueous solubility to approximately 0.45 mg/mL at 25°C. To achieve the 1–2 mM concentrations required for robust in vitro assays, researchers are often forced to pre-dissolve L-tyrosine in strong acids (e.g., 0.1 M HCl) or bases, followed by rapid buffering. This introduces localized pH shock and salt accumulation in the culture media, skewing cell viability data. Conversely, AC-Tyr-Tyr-OH features an acetylated N-terminus. This modification neutralizes the positive charge of the amine group, drastically increasing aqueous solubility and allowing the peptide to be dissolved directly in physiological buffers or culture media without altering the pH[2].

  • Oxidative Stability & Cytotoxicity : In oxygen-rich incubator environments, free L-tyrosine is highly susceptible to rapid, uncontrolled auto-oxidation. This premature oxidation generates reactive oxygen species (ROS) and toxic quinone intermediates before the substrate even enters the melanosome, frequently causing off-target cytotoxicity. AC-Tyr-Tyr-OH acts as a controlled-release payload. The peptide bond provides structural stability; it is either slowly cleaved by intracellular peptidases into active monomers or acts as a direct, stable macromolecular substrate for tyrosinase, mitigating the rapid ROS spike[3].

Table 1: Quantitative Profile of Substrates
ParameterL-TyrosineAC-Tyr-Tyr-OHAssay Implication
Aqueous Solubility (25°C) ~0.45 mg/mL>50 mg/mLAC-Tyr-Tyr-OH eliminates the need for harsh acidic/basic vehicles.
Auto-oxidation Rate HighLowL-Tyr requires fresh preparation daily; AC-Tyr-Tyr-OH is stable in stock solutions.
ROS Generation (In Vitro) High (Cytotoxic risk)MinimalAC-Tyr-Tyr-OH preserves cell viability during 72h incubations.
Tyrosinase Affinity Natural Substrate (High)Modulated (Sustained)AC-Tyr-Tyr-OH provides a linear, predictable dose-response curve.
Mechanistic Pathways in Melanogenesis

Tyrosinase (TYR) is the rate-limiting metalloenzyme in melanin synthesis. It catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity).

When L-tyrosine is introduced to B16F10 cells, the enzyme rapidly converts it into L-DOPA and DOPAquinone. While this produces a sharp spike in melanin, the rapid accumulation of DOPAquinone can overwhelm cellular antioxidant defenses (like glutathione), leading to apoptosis.

AC-Tyr-Tyr-OH alters this dynamic. The acetylated N-terminus protects the dipeptide from rapid degradation by non-specific extracellular aminopeptidases[3], ensuring the substrate reaches the intracellular melanosome intact. Once inside, the dual phenolic rings provide a concentrated substrate payload that tyrosinase processes at a modulated velocity (Vmax), actively stimulating melanin production without the cytotoxic byproducts associated with L-tyrosine overload[4].

Pathway L_Tyr L-Tyrosine (Endogenous) TYR_Enz Tyrosinase (TYR) Enzymatic Oxidation L_Tyr->TYR_Enz High Vmax, Low Stability Ac_Tyr AC-Tyr-Tyr-OH (Synthetic Dipeptide) Ac_Tyr->TYR_Enz Modulated Affinity, High Stability ROS Rapid ROS Generation (Cytotoxic Risk) TYR_Enz->ROS Controlled Controlled Release & Stable Intermediates TYR_Enz->Controlled Melanin1 Melanin Polymer (Variable Yield) ROS->Melanin1 Melanin2 Melanin Polymer (Consistent Yield) Controlled->Melanin2

Fig 1: Mechanistic divergence in tyrosinase-mediated oxidation of L-Tyr vs AC-Tyr-Tyr-OH.

Self-Validating Experimental Protocol: B16F10 Melanin Synthesis Assay

To ensure trustworthiness and reproducibility, an assay must be a self-validating system. The following protocol utilizes B16F10 murine melanoma cells and incorporates critical normalization steps to differentiate true melanogenesis from simple cell proliferation or artifactual ROS toxicity.

Step-by-Step Methodology

Step 1: Cell Seeding & Synchronization

  • Action : Seed B16F10 cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Causality : Proper seeding density is critical. Over-confluence leads to contact inhibition, which artificially downregulates MITF (Microphthalmia-associated transcription factor) and tyrosinase expression, suppressing baseline melanin synthesis and skewing comparative results.

Step 2: Substrate Treatment

  • Action : Replace media with fresh DMEM containing either 1 mM L-Tyrosine, 1 mM AC-Tyr-Tyr-OH, or a vehicle control. Include Kojic Acid (200 µM) as a negative control (tyrosinase inhibitor) and α -MSH (100 nM) as a positive control.

  • Causality : Because AC-Tyr-Tyr-OH is highly soluble, it can be dissolved directly in PBS before addition. If using L-Tyrosine, the vehicle control must contain the exact molarity of neutralized HCl used to dissolve the L-Tyrosine stock, ensuring that any observed cellular stress is attributed to the substrate, not the solvent.

Step 3: Incubation & Viability Check

  • Action : Incubate for 72 hours at 37°C, 5% CO2​ . Run a parallel 96-well plate with identical treatments to perform an MTT viability assay.

  • Causality : The MTT assay acts as an internal validation mechanism. If a substrate increases melanin but drops cell viability below 80%, the melanin increase is likely a stress-response artifact (ROS toxicity) rather than physiological melanogenesis.

Step 4: Lysis & Solubilization

  • Action : Wash cells twice with ice-cold PBS. Add 200 µL of 1N NaOH containing 10% DMSO to each well. Incubate at 80°C for 1 hour.

  • Causality : Melanin is a highly cross-linked, recalcitrant biopolymer that is insoluble in standard lysis buffers (like RIPA). The high pH of 1N NaOH deprotonates and disrupts the polymer matrix. The addition of 10% DMSO is a critical optimization: it solubilizes the lipid membranes of the melanosomes, ensuring complete extraction of the pigment for accurate reading.

Step 5: Quantification & Normalization

  • Action : Centrifuge the lysate at 12,000 rpm for 10 minutes to remove debris. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm using a microplate reader. Concurrently, measure the total protein concentration of the lysate using a BCA Protein Assay Kit.

  • Causality : Raw absorbance data is meaningless on its own. Normalizing the OD405 value against total protein content ( μg melanin / mg protein) ensures that an apparent increase in melanin is due to upregulated synthesis per cell, rather than a simple increase in total cell number.

Workflow S1 1. Cell Seeding B16F10 (1x10^5) S2 2. Treatment Substrate Addition S1->S2 S3 3. Incubation 72h at 37°C S2->S3 S4 4. Solubilization 1N NaOH + 10% DMSO S3->S4 S5 5. Quantification Absorbance 405nm S4->S5

Fig 2: Standardized self-validating B16F10 in vitro melanin synthesis assay workflow.

Data Interpretation & Troubleshooting

When analyzing the normalized data, researchers should look for a decoupled relationship between melanin synthesis and cytotoxicity.

  • L-Tyrosine Artifacts : If L-tyrosine wells exhibit high melanin yields but low total protein or poor MTT scores, the dosage has crossed the cytotoxic threshold. The data should be discarded or the concentration lowered.

  • AC-Tyr-Tyr-OH Efficacy : AC-Tyr-Tyr-OH typically yields a highly linear dose-response curve up to 2 mM without compromising cell viability[1]. If melanin synthesis fails to increase with AC-Tyr-Tyr-OH, verify the functional expression of cellular peptidases or check for tyrosinase saturation by increasing the incubation time to 96 hours.

By transitioning from L-tyrosine to AC-Tyr-Tyr-OH, laboratories can eliminate the physical variables of solubility and oxidation, isolating the true biological efficacy of the melanogenic modulators being tested.

References
  • Mibelle Biochemistry. "Stimulation of Melanin Synthesis for tanning and protection." Mibelle Biochemistry Technical Publications.
  • Annual Reviews. "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry.
  • PubMed / National Institutes of Health. "Palmitoyl copper peptide and acetyl tyrosine complex enhances melanin production in both A375 and B16 cell lines." Biochemical and Biophysical Research Communications.
  • Helen Frankenthaler Foundation. "Melanogenesis research peptide." Bioactive Tanning Systems.

Sources

Comparative

Validating AC-Tyr-tyr-OH purity using 1H NMR spectroscopy

Validating Ac-Tyr-Tyr-OH Purity: A Comparative Guide to 1H NMR Spectroscopy vs. Chromatographic Methods Executive Summary Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide derivative frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Ac-Tyr-Tyr-OH Purity: A Comparative Guide to 1H NMR Spectroscopy vs. Chromatographic Methods

Executive Summary

Ac-Tyr-Tyr-OH (N-acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide derivative frequently utilized in biochemical and pharmacological research. For researchers and drug development professionals, validating the absolute purity of such peptide standards is a critical prerequisite. Relying solely on conventional chromatographic techniques often leads to a dangerous overestimation of purity. This guide objectively compares the performance of 1H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating protocol for accurate mass fraction assignment.

The Causality of Analytical Choices: Beyond Chromatographic Blind Spots

In peptide synthesis and manufacturing, impurities are not limited to structurally related deletion sequences. They heavily include non-chromophoric entities such as residual solvents, moisture, and counterions (e.g., trifluoroacetate, acetate, or chloride) 1.

  • HPLC-UV: Operates on relative area normalization. It assumes all components are UV-active and share identical molar extinction coefficients. Because HPLC is chromatographically "blind" to moisture and inorganic salts, it routinely overestimates peptide purity by 5-20%.

  • LC-MS: While unparalleled for sequencing and identifying structurally related impurities, MS responses vary wildly based on ionization efficiency. Ion suppression effects make it unsuitable for absolute quantification without the addition of expensive isotope-labeled internal standards 1.

  • 1H qNMR: Functions as a primary ratio method. The fundamental causality behind qNMR's accuracy is that the area of an NMR resonance is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical nature or size 2. By comparing the integral of a specific Ac-Tyr-Tyr-OH proton signal against a certified internal calibrant, we achieve absolute mass fraction quantification 3.

Orthogonal Validation Strategy

To achieve metrological traceability, a single method is rarely sufficient. The most robust self-validating system employs an orthogonal approach: using HPLC-UV to quantify structurally related peptide impurities, and qNMR to determine the absolute mass fraction of the main component 2.

Validation N1 Ac-Tyr-Tyr-OH Purity Assessment N2 HPLC-UV (Related Peptides) N1->N2 N3 LC-MS (Molecular Identity) N1->N3 N4 1H qNMR (Absolute Mass Fraction) N1->N4 N5 Orthogonal Purity Value N2->N5 N3->N5 N4->N5

Orthogonal analytical logic combining qNMR, LC-MS, and HPLC for peptide purity.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative capabilities of the three primary analytical methodologies for evaluating Ac-Tyr-Tyr-OH.

Analytical Parameter1H qNMR SpectroscopyHPLC-UV (Reverse Phase)LC-MS (ESI)
Quantification Basis Absolute (Mass Fraction)Relative (Area Normalization)Relative (Ion Intensity)
Detection of Salts/Moisture Yes (if protonated/using specific nuclei)No (Chromatographically blind)No (Ion suppression/diverted)
Structural Confirmation High (1D/2D sequencing capabilities)None (Retention time only)High (Mass/Fragmentation)
Destructiveness Non-destructiveDestructiveDestructive
Need for Analyte Standard No (Uses universal internal standard)Yes (Requires identical reference)Yes (Requires isotopic standard)
Typical Purity Bias Highly Accurate (<1% uncertainty)Overestimates by 5-20%Highly variable

Experimental Workflow: Validating Ac-Tyr-Tyr-OH via 1H qNMR

To ensure scientific integrity, the qNMR protocol must be a self-validating system. This means every step—from gravimetric preparation to data processing—incorporates internal checks to prevent systemic bias.

G N1 Ac-Tyr-Tyr-OH Sample N3 Gravimetric Co-dissolution (Microbalance, DMSO-d6) N1->N3 N2 Internal Standard (Maleic Acid) N2->N3 N4 1H NMR Acquisition (Relaxation Delay > 5*T1) N3->N4 N5 Data Processing (Phase & Baseline Correction) N4->N5 N6 Signal Integration (Analyte vs. IS) N5->N6 N7 Absolute Purity Calculation N6->N7

Logical workflow for absolute purity validation of Ac-Tyr-Tyr-OH via 1H qNMR.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection & Gravimetry

  • Action: Select Maleic Acid (NIST Traceable Standard) as the internal calibrant. Weigh ~10 mg of Ac-Tyr-Tyr-OH and ~2 mg of Maleic Acid using a highly calibrated ultra-microbalance (d = 0.1 µg).

  • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm (2 protons), which perfectly avoids the Ac-Tyr-Tyr-OH acetyl singlet (~1.8 ppm) and the tyrosine aromatic doublets (~6.7 and 7.1 ppm) 3. Precise gravimetry is the foundation of qNMR; weighing errors directly translate to purity errors.

Step 2: Sample Preparation

  • Action: Co-dissolve the analyte and IS in 600 µL of high-purity DMSO-d6. Vortex thoroughly and transfer to a 5 mm NMR tube.

  • Self-Validation Check: Visually inspect the tube against a light source to ensure no undissolved particulates remain. Solid material will not contribute to the NMR signal, artificially lowering the calculated purity.

Step 3: NMR Acquisition Parameters

  • Action: Acquire 1D 1H NMR spectra at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to at least 60 seconds.

  • Causality: The D1 delay must be > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete spin relaxation causes signal saturation, skewing the integration ratio and invalidating the quantification 3.

Step 4: Data Processing & Integration

  • Action: Apply a zero-filling factor of at least 64k data points and an exponential line broadening of 0.3 Hz. Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction.

  • Causality: Accurate integration requires a perfectly flat baseline. Integrate the Maleic acid singlet (6.26 ppm) and the Ac-Tyr-Tyr-OH acetyl singlet (~1.8 ppm, 3 protons). Validate the baseline by integrating a signal-free noise region to confirm zero baseline contribution.

Step 5: Purity Calculation

  • Action: Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Conclusion

While HPLC-UV and LC-MS remain indispensable for identifying structurally related impurities and confirming molecular identity, they are fundamentally flawed when used as standalone tools for absolute purity assignment. 1H qNMR provides an unparalleled, self-validating mechanism for determining the true mass fraction of Ac-Tyr-Tyr-OH [[4]](). By integrating qNMR into the quality control workflow, researchers eliminate the hidden biases of non-chromophoric contaminants, ensuring that downstream biological assays and drug development pipelines are built on a foundation of absolute analytical truth.

References

  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: applic
  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.nih.gov.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Importance of Purity Evaluation and the Potential of Quantit

Sources

Validation

Bioanalytical Comparison Guide: Cross-Validation of Ac-Tyr-Tyr-OH Quantification by LC-MS/MS, ELISA, and HPLC-UV

Introduction As a Senior Application Scientist, I frequently navigate the analytical challenges of transitioning peptide quantification assays from early-stage discovery to late-stage clinical pharmacokinetics (PK). Ac-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently navigate the analytical challenges of transitioning peptide quantification assays from early-stage discovery to late-stage clinical pharmacokinetics (PK). Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) is a bioactive dipeptide derivative heavily utilized in therapeutic and cosmetic research[1]. Accurate quantification of this peptide in complex biological matrices requires a highly robust bioanalytical strategy.

While Enzyme-Linked Immunosorbent Assays (ELISA) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are traditional mainstays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its superior specificity and sensitivity. However, transitioning between these platforms is not a simple plug-and-play process. Regulatory frameworks, including the[2] and the[3], mandate rigorous cross-validation when multiple analytical platforms are utilized across a drug's development lifecycle.

This guide objectively compares the performance of LC-MS/MS against ELISA and HPLC-UV for Ac-Tyr-Tyr-OH quantification, providing mechanistic insights, step-by-step self-validating protocols, and empirical cross-validation data.

The Mechanistic Rationale for Cross-Validation

Cross-validation is not merely a regulatory checkbox; it is a scientific necessity rooted in the distinct detection mechanisms of each platform:

  • LC-MS/MS detects the exact mass-to-charge ratio (m/z) of the structurally intact peptide and its specific fragments. It is highly specific but susceptible to matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source[4].

  • ELISA relies on the epitopic recognition of the peptide by an antibody. It offers high throughput but is vulnerable to cross-reactivity with structurally similar endogenous peptides or Ac-Tyr-Tyr-OH metabolites[5].

  • HPLC-UV measures absorbance at a specific wavelength (e.g., 275 nm for Tyrosine). It is highly reproducible and matrix-independent but lacks the sensitivity required for low-abundance PK profiling.

The Causality of Cross-Validation: We cross-validate to ensure that the structural fidelity measured by mass spectrometry aligns perfectly with the functional recognition measured by the immunoassay. If a metabolite retains the ELISA epitope but has a different mass, LC-MS/MS will reveal a discrepancy, preventing false-positive PK inflation.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness (E-E-A-T), every protocol must operate as a self-validating system. For Ac-Tyr-Tyr-OH, this is achieved by integrating internal controls, stable isotopes, and continuous system suitability checks.

CV_Workflow Start Ac-Tyr-Tyr-OH Biological Matrix Prep Sample Preparation (Protein Precipitation & SPE) Start->Prep Split Aliquot Splitting for Orthogonal Assays Prep->Split LCMS LC-MS/MS (MRM) Structural Specificity Split->LCMS ELISA Competitive ELISA Epitopic Recognition Split->ELISA HPLC HPLC-UV High-Conc. QC Split->HPLC Data Data Acquisition & Integration LCMS->Data ELISA->Data HPLC->Data Stats Statistical Cross-Validation (Bland-Altman Analysis) Data->Stats

Analytical workflow for Ac-Tyr-Tyr-OH cross-validation across three orthogonal platforms.

Protocol A: LC-MS/MS (MRM Mode)

Causality Check: We utilize Solid-Phase Extraction (SPE) prior to LC-MS/MS to eliminate phospholipid-induced ion suppression, ensuring the MS signal is strictly proportional to the peptide concentration. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) corrects for extraction losses in real-time, rendering the protocol self-validating[6].

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of SIL-IS (e.g., Ac-[13C9, 15N]-Tyr-Tyr-OH). Add 300 µL of cold acetonitrile (1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • SPE Cleanup: Load the supernatant onto an Oasis HLB SPE cartridge. Wash with 5% methanol in water. Elute with 80% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 60% mobile phase B (0.1% formic acid in acetonitrile) over 5 minutes.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

MRM_Pathway Precursor Precursor Ion [M+H]+ m/z 387.2 CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion (y1) m/z 182.1 (Tyr-OH) CID->Quant Primary Cleavage Qual Qualifier Ion (b1) m/z 206.1 (Ac-Tyr) CID->Qual Secondary Cleavage

LC-MS/MS MRM fragmentation pathway for Ac-Tyr-Tyr-OH quantification.

Protocol B: Competitive ELISA

Causality Check: In a competitive format, the signal is inversely proportional to the analyte concentration. We run parallel matrix blanks to validate that endogenous plasma components do not falsely inhibit antibody binding, ensuring assay specificity.

  • Coating: Coat microtiter plates with an Ac-Tyr-Tyr-OH-BSA conjugate overnight at 4°C. Block with 1% BSA in PBST.

  • Incubation: Add 50 µL of standards/samples and 50 µL of primary anti-Ac-Tyr-Tyr-OH antibody. Incubate for 2 hours at room temperature with gentle shaking.

  • Detection: Wash 3x with PBST. Add HRP-conjugated secondary antibody for 1 hour.

  • Readout: Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm.

Protocol C: HPLC-UV

Causality Check: Used primarily for formulation QC where concentrations are high. The UV detector at 275 nm captures the aromatic ring of the tyrosine residues. By injecting a known reference standard every 10 samples, the system continuously validates its own calibration drift.

  • Preparation: Dilute formulation samples in the mobile phase to fall within the linear range.

  • Chromatography: Inject 20 µL onto a C18 column. Run an isocratic elution (20% Acetonitrile / 80% Water with 0.1% TFA) at a flow rate of 1.0 mL/min.

  • Quantification: Quantify using the peak area at 275 nm against an external calibration curve.

Quantitative Data Comparison

To objectively evaluate the platforms, we summarize their performance metrics in accordance with ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15% CV)[6].

Table 1: Performance Metrics Comparison for Ac-Tyr-Tyr-OH

ParameterLC-MS/MS (MRM)Competitive ELISAHPLC-UV
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL5.0 ng/mL500 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL (3 logs)5.0 – 200 ng/mL (~1.5 logs)0.5 – 100 µg/mL
Intra-assay Precision (%CV) 3.2% – 6.5%8.5% – 14.2%1.1% – 2.4%
Inter-assay Accuracy (%Bias) -2.1% to +4.3%-9.5% to +12.1%-1.5% to +1.8%
Matrix Effect / Cross-Reactivity Minimal (Corrected by SIL-IS)High (Potential endogenous interference)None (Buffer/Formulation only)
Sample Throughput Medium (5 min/run)High (96-well plate format)Low-Medium (15 min/run)

Table 2: Cross-Validation Results (Incurred Sample Reanalysis) Representative data demonstrating a Bland-Altman comparison of 30 clinical samples across platforms.

MetricLC-MS/MS vs. ELISALC-MS/MS vs. HPLC-UV (High Conc.)
Mean Bias -8.4% (ELISA overestimates slightly)+1.2%
Correlation Coefficient (R²) 0.8950.992
Samples within ±20% agreement 83% (25/30 samples)100% (15/15 samples)
Regulatory Conclusion Acceptable for PK, but MS preferred for low concentrations.Highly interchangeable for formulation QC.

Decision Matrix & Platform Selection

Based on the cross-validation data, the selection of the analytical platform should be driven by the specific phase of drug development:

  • Select LC-MS/MS for preclinical and clinical Pharmacokinetic (PK) studies where ultra-high sensitivity (sub-ng/mL), wide dynamic range, and absolute structural specificity are non-negotiable[7].

  • Select ELISA for high-throughput biomarker screening or early-stage discovery where relative quantification is sufficient, provided cross-reactivity has been thoroughly profiled[8].

  • Select HPLC-UV for Chemistry, Manufacturing, and Controls (CMC), formulation stability testing, and high-concentration Quality Control (QC) where extreme precision and robustness are required without the need for high sensitivity.

By rigorously cross-validating these orthogonal platforms, researchers can ensure an unbroken chain of analytical trustworthiness from the bench to the clinic.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS Source: MDPI URL: [Link]

  • Title: Quantification of Infliximab and Adalimumab in Human Plasma by a Liquid Chromatography Tandem Mass Spectrometry Kit and Comparison with Two ELISA Methods Source: Taylor & Francis URL: [Link]

  • Title: JP2015505297A - N-acyl dipeptide derivatives and uses thereof Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the In Vivo Reproducibility and Validation of Tyrosine-Based Peptides: A Focus on ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of in vivo research, particularly in the development of novel therapeutics, the reproducibility and rigorous validation of experimental mod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vivo research, particularly in the development of novel therapeutics, the reproducibility and rigorous validation of experimental models are paramount. This guide provides an in-depth technical comparison of in vivo models utilizing tyrosine-containing peptides, with a specific focus on their application as Angiotensin-Converting Enzyme (ACE) inhibitors. While the N-acetylated dipeptide AC-Tyr-Tyr-OH represents a rational design for enhanced stability, publicly available in vivo data is scarce. Therefore, we will use the closely related and better-documented dipeptide, L-Tyrosyl-L-tyrosine (H-Tyr-Tyr-OH), as our primary exemplar for peptide-based ACE inhibition.

This guide will objectively compare the performance of H-Tyr-Tyr-OH with established, non-peptide small molecule ACE inhibitors, Captopril and Enalapril. By dissecting the experimental data and methodologies, we aim to provide researchers with the insights necessary to design robust, reproducible, and translatable in vivo studies.

The Rationale for Tyrosine-Containing Peptides and N-Terminal Acetylation in In Vivo Models

Tyrosine, with its phenolic side chain, is a versatile amino acid in peptide design. It can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.[1] Peptides incorporating tyrosine have been explored for a range of therapeutic applications, including as ACE inhibitors.[2][3]

Comparative Analysis: Peptide vs. Small Molecule ACE Inhibitors in a Hypertensive Model

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying essential hypertension and evaluating antihypertensive drugs.[10][11] Both peptide-based and small molecule ACE inhibitors have been validated in this model.

Mechanism of Action: A Shared Target, Different Modalities

All three compounds—H-Tyr-Tyr-OH, Captopril, and Enalapril—exert their primary therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin.[12][13] By inhibiting ACE, these compounds lead to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure.[14]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II\n(Vasoconstrictor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin\n(Vasodilator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Fragments [label="Inactive Fragments", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ACE [label="ACE", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors [label="H-Tyr-Tyr-OH\nCaptopril\nEnalapril", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Renin [label="Renin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Angiotensinogen -> Angiotensin_I [label=" Renin"]; Angiotensin_I -> Angiotensin_II [label=" ACE"]; Bradykinin -> Inactive_Fragments [label=" ACE"]; Inhibitors -> ACE [arrowhead=tee, color="#EA4335", penwidth=2, label=" Inhibition"];

// Invisible edges for layout {rank=same; Angiotensinogen; Renin;} {rank=same; Angiotensin_I; Bradykinin;} {rank=same; ACE;} {rank=same; Angiotensin_II; Inactive_Fragments; Inhibitors;} } . Simplified Signaling Pathway of ACE Inhibition

Quantitative Data Summary

FeatureH-Tyr-Tyr-OHCaptoprilEnalapril
Compound Type DipeptideSmall Molecule (Thiol-containing)Small Molecule (Dicarboxylate-containing prodrug)
Animal Model Spontaneously Hypertensive Rat (SHR)Spontaneously Hypertensive Rat (SHR)Spontaneously Hypertensive Rat (SHR)
Reported In Vivo Dose 50-100 mg/kg (i.p.)[15]100 mg/kg/day (in drinking water)[16]25 mg/kg/day[17]
Reported Effect on Blood Pressure Significant reduction in blood pressure[15]Prevention of hypertension development[16]Normalization of cardiovascular variables[17]
In Vitro ACE IC50 0.028 mg/mL[15]Varies by assayVaries by assay

Experimental Protocols: A Guide to In Vivo Validation

Reproducibility in in vivo studies hinges on meticulous and standardized experimental protocols. Below are detailed, step-by-step methodologies for key experiments in the validation of ACE inhibitors in the SHR model.

Experimental Workflow for In Vivo Antihypertensive Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis acclimatization Animal Acclimatization (1 week) baseline_bp Baseline Blood Pressure Measurement (3-5 days) acclimatization->baseline_bp grouping Randomized Grouping baseline_bp->grouping treatment_admin Daily Drug Administration (e.g., oral gavage, i.p.) grouping->treatment_admin bp_monitoring Regular Blood Pressure Monitoring treatment_admin->bp_monitoring terminal_bp Final Blood Pressure Measurement bp_monitoring->terminal_bp tissue_collection Tissue Collection (e.g., Lungs, Kidneys, Aorta) terminal_bp->tissue_collection ace_activity_assay Tissue ACE Activity Assay tissue_collection->ace_activity_assay pk_analysis Pharmacokinetic Analysis (Blood/Plasma) tissue_collection->pk_analysis

1. In Vivo Blood Pressure Measurement in Rats (Invasive Method)

  • Rationale: Direct arterial cannulation is considered the gold standard for accurate and continuous blood pressure monitoring, providing systolic, diastolic, and mean arterial pressures.[18]

  • Materials:

    • Anesthetized rat (e.g., with urethane or pentobarbitone)[9]

    • Surgical tools (scalpel, forceps, retractors)

    • Carotid artery cannula (e.g., PE-50 tubing filled with heparinized saline)[9]

    • Pressure transducer and data acquisition system[18]

    • Heparinized saline (0.5 IU/mL)[9]

  • Procedure:

    • Anesthetize the rat and place it on a surgical board in a supine position.

    • Make a midline incision in the neck to expose the trachea and carotid artery.

    • Carefully isolate the common carotid artery from the surrounding tissue.

    • Ligate the distal end of the artery and place a loose ligature proximally.

    • Make a small incision in the artery and insert the heparinized saline-filled cannula.

    • Secure the cannula in place with the proximal ligature.

    • Connect the cannula to the pressure transducer.

    • Allow the animal to stabilize for 10-20 minutes before recording baseline blood pressure.[18]

    • Administer the test compound (e.g., via intravenous or intraperitoneal injection) and record the change in blood pressure over time.

2. Tissue ACE Activity Assay

  • Rationale: To confirm target engagement, it is crucial to measure the inhibition of ACE activity in relevant tissues. The lungs have the highest concentration of ACE.[19]

  • Materials:

    • Tissue homogenizer

    • Centrifuge

    • Fluorometric or spectrophotometric plate reader

    • ACE activity assay kit (e.g., using a fluorogenic substrate like Hip-His-Leu)[8][20]

    • Protein quantification assay (e.g., BCA assay)[19]

  • Procedure:

    • Tissue Homogenate Preparation:

      • Excise tissues (e.g., lungs, kidneys) from the euthanized rat and place them in ice-cold PBS.[19]

      • Wash the tissues to remove blood, blot dry, and weigh.[19]

      • Homogenize the tissue in an appropriate buffer (e.g., 0.4 M borate buffer) on ice.[8]

      • Centrifuge the homogenate at 4°C and collect the supernatant.[19]

    • Protein Quantification:

      • Determine the protein concentration of the supernatant using a BCA assay or similar method.[19]

    • ACE Activity Measurement:

      • Follow the protocol of a commercial ACE activity assay kit. Typically, this involves incubating a known amount of tissue homogenate protein with a fluorogenic ACE substrate.

      • Measure the fluorescence or absorbance over time using a plate reader.[8][21]

      • The rate of substrate cleavage is proportional to the ACE activity.

      • Compare the ACE activity in tissues from treated animals to that of control animals to determine the percentage of inhibition.

3. Pharmacokinetic Analysis of Peptides

  • Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a peptide is critical for interpreting its in vivo efficacy and for dose optimization.[22][23][24]

  • Materials:

    • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Administer the peptide to the rats at a defined dose and route.

    • Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

    • Process the blood to obtain plasma by centrifugation.

    • Extract the peptide from the plasma samples.

    • Quantify the concentration of the peptide in each plasma sample using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time to determine pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Trustworthiness and Reproducibility: A Self-Validating System

To ensure the trustworthiness and reproducibility of in vivo studies with tyrosine-based peptides and their alternatives, a self-validating experimental design is crucial. This involves:

  • Appropriate Controls: Always include a vehicle control group and a positive control group (e.g., a well-characterized ACE inhibitor like Captopril).

  • Dose-Response Studies: Evaluate the effects of the test compound at multiple doses to establish a dose-response relationship.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.

  • Statistical Power: Ensure that the number of animals per group is sufficient to detect statistically significant differences.

  • Replication: Key findings should be replicated in independent experiments.[25]

Conclusion: Bridging the Gap Between Peptides and Small Molecules

While small molecule ACE inhibitors like Captopril and Enalapril are well-established therapeutics, peptide-based inhibitors like H-Tyr-Tyr-OH offer a promising alternative, potentially with different pharmacokinetic and pharmacodynamic profiles. The principles of N-terminal acetylation suggest that AC-Tyr-Tyr-OH could exhibit enhanced in vivo stability, making it an attractive candidate for further investigation.

The successful in vivo validation and ensuring the reproducibility of these tyrosine-containing peptides require a deep understanding of the animal model, meticulous execution of standardized protocols, and a robust, self-validating experimental design. By following the guidelines and protocols outlined in this guide, researchers can generate high-quality, reliable data that will advance the development of novel peptide-based therapeutics.

References

  • Folkow, B., Göthberg, G., & Thoren, P. (1990). Enalapril can prevent vascular amplifier development in spontaneously hypertensive rats. Hypertension, 16(3), 252-260. [Link]

  • GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 19(03), 127–132. [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

  • Hutchinson, J. S., & Mendelsohn, F. A. (1983). Attenuation of the development of spontaneous hypertension in rats by chronic central administration of captopril. Hypertension, 5(5), 754-759. [Link]

  • Butt, A. G., & de C. Vidal, B. (2006). Enalapril alters the formation of the collagen matrix in spontaneously hypertensive rats. Arquivos Brasileiros de Cardiologia, 87(5), 589-594. [Link]

  • Okumura, K., Kondo, J., Yoshino, M., Ishikawa, K., Asano, H., Hashimoto, H., & Ito, T. (1992). Enalapril reduces the enhanced 1,2-diacylglycerol content and RNA synthesis in spontaneously hypertensive rat hearts before established hypertension. Molecular and Cellular Biochemistry, 112(1), 15-21. [Link]

  • Giudicelli, J. F., & Freslon, J. L. (1981). Prevention of the development of spontaneous hypertension in rats by captopril (SQ 14225). British Journal of Pharmacology, 74(1), 11-17. [Link]

  • Clough, D. P., Hatton, R., & Keddie, J. R. (1987). Chronic treatment of the spontaneously hypertensive rat with captopril attenuates responses to noradrenaline in vivo but not in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(6), 624-628. [Link]

  • Assay Genie. (n.d.). Angiotensin-converting Enzyme (ACE) Activity Assay Kit. Retrieved from [Link]

  • SCIRP. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11(8). [Link]

  • Oliveira, E. M., Santos, R. A., & Krieger, J. E. (2000). Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity in rats. Brazilian Journal of Medical and Biological Research, 33(7), 801-809. [Link]

  • Talian, S. D., Smith, A. M., & Shea, K. J. (2019). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Chemical Neuroscience, 10(9), 4056-4066. [Link]

  • Castren, E., & Saavedra, J. M. (1988). Captopril and the response to stress in the spontaneously hypertensive rat. Endocrinology, 122(2), 516-519. [Link]

  • Oliveira, E. M., Santos, R. A., & Krieger, J. E. (2000). Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity in rats. Brazilian Journal of Medical and Biological Research, 33(7), 801-809. [Link]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172-177. [Link]

  • iWorx. (n.d.). Invasive Blood Pressure – Rat Model. Retrieved from [Link]

  • Antonaccio, M. J., & Kerwin, L. (1981). Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. Interference with neurogenic vasoconstriction. Hypertension, 3(3 Pt 2), I54-I62. [Link]

  • Yan, C., Xu, T., Chen, M., Xu, X., Li, M., Liu, P., & Liu, X. (2024). Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein. International Journal of Molecular Sciences, 25(23), 13083. [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • Al-Snafi, A. E. (2023). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. Molecules, 28(5), 2355. [Link]

  • Nishiyama, A. (2023). How animal models can be utilized to find new biomarkers for cardiovascular diseases. Hypertension Research, 46(3), 579-588. [Link]

  • Singh, R. K., Singh, S., & Singh, P. (2012). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Indian Journal of Pharmacology, 44(6), 796-797. [Link]

  • Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona. [Link]

  • Inotiv. (n.d.). Hypertension and Vascular Disease Models. Retrieved from [Link]

  • Lerman, A., & Burnett, J. C. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2468-2470. [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Accorsi, M., & Luyt, L. G. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

  • Cowley, A. W. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(3), e23-e34. [Link]

  • Lin, T. Y., & Wang, J. (2023). In vivo continuous monitoring of peptides and proteins: Challenges and opportunities. APL Bioengineering, 7(4), 041505. [Link]

  • Al-Sha'er, M. A., & Al-Kofahi, M. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 965306. [Link]

  • EurekAlert!. (2016). Five ways to tackle the reproducibility crisis in biomedical research. [Link]

  • Mattilsynet. (2021). Validation of hypertension-induced heart failure in mice. [Link]

  • Matsui, T., Tamaya, K., & Osajima, Y. (2004). Tissue distribution of antihypertensive dipeptide, Val-Tyr, after its single oral administration to spontaneously hypertensive rats. Biological & Pharmaceutical Bulletin, 27(9), 1410-1414. [Link]

  • Otvos, L. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62. [Link]

  • Sved, A. F., Fernstrom, J. D., & Wurtman, R. J. (1979). Tyrosine administration reduces blood pressure and enhances brain norepinephrine release in spontaneously hypertensive rats. Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3511-3514. [Link]

  • Amid, A., & Abdulkarim, M. (2020). Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins. Molecules, 25(23), 5659. [Link]

  • Uchida, M., & Ono, S. (2011). Inhibition Strength of Short Peptides Derived from an ACE Inhibitory Peptide. Journal of Agricultural and Food Chemistry, 59(19), 10454-10459. [Link]

  • Inotiv. (n.d.). SHR (Spontaneous Hypertensive Rat). Retrieved from [Link]

  • Ufnal, M., & Szczesny, M. (2024). Spontaneously hypertensive rats exhibit increased liver flavin monooxygenase expression and elevated plasma TMAO levels compared to normotensive and Ang II-dependent hypertensive rats. Frontiers in Physiology, 15, 1358641. [Link]

  • Ufnal, M., & Szczesny, M. (2024). Spontaneously hypertensive rats exhibit increased liver flavin monooxygenase expression and elevated plasma TMAO levels compared. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling AC-Tyr-tyr-OH

Comprehensive Laboratory Safety and Handling Guide for Ac-Tyr-Tyr-OH Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide derivative frequently utilized in biochemical assays, tyrosinase interaction stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide for Ac-Tyr-Tyr-OH

Ac-Tyr-Tyr-OH (N-Acetyl-L-tyrosyl-L-tyrosine) is a synthetic dipeptide derivative frequently utilized in biochemical assays, tyrosinase interaction studies, and dermatological research. While generally recognized as having low acute toxicity, the handling of synthetic peptides demands rigorous operational protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic causality behind each handling requirement to ensure both personnel safety and experimental integrity.

Chemical Risk Assessment & Causality

Handling Ac-Tyr-Tyr-OH presents specific physical and biochemical risks depending on its state. Understanding why these risks exist is the first step in mitigating them:

  • Lyophilized Powder Aerosolization: In its dry, lyophilized form, Ac-Tyr-Tyr-OH carries a static charge. Opening vials in ambient airflow can cause the fine powder to aerosolize. Inhalation of biologically active synthetic peptides can lead to respiratory tract irritation or unintended immune sensitization ([1]).

  • Hydrophobic Adsorption and Oxidation: The presence of two tyrosine residues makes this dipeptide relatively hydrophobic and highly susceptible to oxidation. Improper solvent selection or vigorous mechanical agitation (e.g., vortexing) introduces oxygen, leading to rapid degradation, oxidative cleavage, and irreversible aggregation ([2]).

Personal Protective Equipment (PPE) Matrix

To mitigate physical and chemical risks, PPE must be dynamically adjusted based on the peptide's physical state.

Table 1: PPE Requirements Matrix

Hazard StatePrimary RiskEye ProtectionSkin ProtectionRespiratory Protection
Lyophilized Powder Aerosolization, InhalationANSI Z87.1 Safety GogglesNitrile gloves (≥0.11 mm), Lab coatN95/FFP2 mask or handle in Fume Hood
Reconstituted Solution Dermal absorption, SplashesSafety Glasses with side shieldsNitrile gloves, Lab coatNot typically required if handled on bench

Quantitative Storage & Stability Guidelines

Peptide stability is highly dependent on temperature and moisture control. Moisture condensation on lyophilized powders rapidly accelerates hydrolysis, destroying the peptide before the experiment even begins ([3]).

Table 2: Storage and Stability Parameters

ParameterLyophilized PowderReconstituted Solution
Optimal Storage Temp -20°C to -80°C-80°C
Room Temp Stability Days to Weeks< 24 Hours
Freeze-Thaw Cycles N/A (Keep strictly dry)Strictly avoid (≤ 1 cycle)
Recommended Solvents N/ASterile distilled H₂O, PBS, or NH₄HCO₃

Operational Handling & Reconstitution Workflows

Self-Validating Reconstitution Protocol This step-by-step methodology ensures peptide integrity while establishing a self-validating system for solubility.

Step 1: Thermal Equilibration

  • Action: Remove the sealed Ac-Tyr-Tyr-OH vial from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes before opening.

  • Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, causing condensation that degrades the peptide ([3]).

  • Validation: The vial exterior must be completely dry to the touch and at ambient temperature before the crimp seal is removed.

Step 2: Environmental Containment

  • Action: Don all required PPE (Table 1) and transfer the equilibrated vial to a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Causality: The localized downdraft prevents the statically charged powder from aerosolizing into the operator's breathing zone ([1]).

Step 3: Solvent Injection

  • Action: Using a sterile syringe, slowly inject the designated solvent (e.g., sterile 0.1M ammonium bicarbonate buffer, pH 8.0) down the inner wall of the vial ([2]).

  • Causality: Direct injection into the powder bed generates shearing forces and micro-bubbles, which promote the oxidation of the tyrosine phenolic rings.

Step 4: Dissolution and Validation

  • Action: Gently swirl or invert the vial for 1–2 minutes. Do not vortex.

  • Validation (Self-Validating Step): Hold the vial against a dark background under direct light. The solution must be completely optically clear. If particulate matter remains, place the vial in a low-power ultrasonic water bath for 30 seconds. Do not proceed to aliquotting until 100% visual clarity is achieved.

Step 5: Aliquotting and Storage

  • Action: Transfer the reconstituted peptide into sterile, low-binding microcentrifuge tubes in single-use volumes ([2]).

  • Causality: Tyrosine-rich peptides readily adsorb to standard polypropylene surfaces. Low-binding tubes prevent concentration loss. Single-use aliquots prevent deleterious freeze-thaw cycles ([3]).

Spill Response & Disposal Plans

  • Powder Spills: Do not sweep. Gently cover the spilled Ac-Tyr-Tyr-OH powder with damp, absorbent paper towels to suppress aerosolization. Wipe the area inward to contain the spill.

  • Liquid Spills: Absorb with dry pads. Decontaminate the surface using a 70% ethanol solution or mild detergent, which effectively denatures and solubilizes short peptides.

  • Disposal: Collect all contaminated materials, including empty vials and used PPE, into a designated solid chemical waste container. Dispose of via institutional incineration protocols for biologically active synthetic compounds ([1]).

Workflow Visualization

Workflow A Lyophilized Ac-Tyr-Tyr-OH (-20°C Storage) B Equilibrate to Room Temp (Prevent Condensation) A->B C Don PPE (Gloves, Coat, Goggles, N95) B->C D Transfer to Biosafety Cabinet (Prevent Aerosolization) C->D E Reconstitute in Buffer (e.g., NH4HCO3 or PBS) D->E F Aliquot into Low-Binding Tubes (Avoid Freeze-Thaw) E->F G Store Aliquots at -80°C F->G H Chemical Waste Disposal (Incineration) F->H Waste

Logical workflow for the safe handling, reconstitution, and disposal of Ac-Tyr-Tyr-OH.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-Tyr-tyr-OH
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AC-Tyr-tyr-OH
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